molecular formula C13H11NO2 B3021831 methyl (E)-3-(3-quinolinyl)-2-propenoate CAS No. 66417-78-5

methyl (E)-3-(3-quinolinyl)-2-propenoate

Cat. No.: B3021831
CAS No.: 66417-78-5
M. Wt: 213.23 g/mol
InChI Key: GVXTZYRMZZIIKT-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3-quinolinyl)-2-propenoate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (E)-3-(3-quinolinyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (E)-3-(3-quinolinyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-quinolin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXTZYRMZZIIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345222
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-78-5
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of methyl 3-(quinolin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and applications of methyl 3-(quinolin-3-yl)acrylate, a significant intermediate in medicinal chemistry.

Executive Summary

Methyl 3-(quinolin-3-yl)acrylate (CAS: 66417-78-5 ) is a heteroaromatic ester belonging to the class of quinoline derivatives. It serves as a critical Michael acceptor and a synthetic intermediate for the development of bioactive compounds, including antibacterial and anticancer agents. This guide provides a comprehensive analysis of its structural properties, validated synthetic pathways (specifically the Heck reaction), and its utility in heterocyclic construction.

Structural Characterization

Chemical Identity
PropertyDetail
IUPAC Name Methyl (2E)-3-(quinolin-3-yl)prop-2-enoate
Common Name Methyl 3-(3-quinolyl)acrylate
CAS Number 66417-78-5
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC(=O)/C=C/c1cc2ccccc2nc1
Structural Features & Stereochemistry

The molecule consists of a bicyclic quinoline scaffold substituted at the C3 position with a methyl acrylate side chain.

  • Conjugation: The acrylate double bond is conjugated with the aromatic quinoline system, extending the

    
    -electron delocalization. This conjugation makes the 
    
    
    
    -carbon highly electrophilic, facilitating Michael additions.
  • Stereoisomerism: The synthesis typically yields the thermodynamically stable (E)-isomer (trans), characterized by a large coupling constant (

    
     Hz) between the vinylic protons in 
    
    
    
    H NMR.
Physicochemical Properties
  • Physical State: Pale yellow to yellow solid.

  • Solubility: Soluble in organic solvents (DCM, DMSO, DMF, Ethyl Acetate); insoluble in water.

  • Lipophilicity (LogP): Predicted

    
    , indicating moderate membrane permeability suitable for drug-like scaffolds.
    

Synthetic Pathways

The most robust method for synthesizing methyl 3-(quinolin-3-yl)acrylate is the Palladium-Catalyzed Mizoroki-Heck Reaction . This pathway offers high stereoselectivity for the (E)-isomer and tolerates various functional groups.

Mechanism: The Heck Catalytic Cycle

The reaction involves the coupling of 3-bromoquinoline (or 3-iodoquinoline) with methyl acrylate in the presence of a palladium catalyst and a base.

Reaction Scheme:



Mechanism Visualization:

HeckCycle Start Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 3-Bromoquinoline Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Regenerate Pd(0)) Elim->Regen - Product + Base-HX Regen->Start

Caption: Catalytic cycle for the Heck coupling of 3-bromoquinoline and methyl acrylate.

Experimental Protocols

Synthesis via Heck Coupling

Objective: Synthesis of methyl (E)-3-(quinolin-3-yl)acrylate on a 5 mmol scale.

Reagents:

  • 3-Bromoquinoline (1.04 g, 5 mmol)

  • Methyl acrylate (0.65 g, 7.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 22 mg, 2 mol%)

  • Triphenylphosphine (PPh₃, 52 mg, 4 mol%)

  • Triethylamine (Et₃N, 1.01 g, 10 mmol, 2 equiv)

  • Solvent: DMF or NMP (10 mL)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromoquinoline in DMF (10 mL).

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃.[1] Stir for 5 minutes under nitrogen atmosphere to generate the active Pd(0) species in situ.

  • Reactant Addition: Add triethylamine followed by methyl acrylate via syringe.

  • Heating: Heat the mixture to 100–120 °C for 12–24 hours. Monitor progress by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the product as a yellow solid.

Analytical Validation
TechniqueExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃)

9.10 (d, 1H, H-2), 8.28 (d, 1H, H-4), 7.85 (d,

Hz, 1H, =CH-Ar), 7.5–8.0 (m, 4H, Ar-H), 6.65 (d,

Hz, 1H, =CH-CO), 3.85 (s, 3H, OMe).
¹³C NMR (100 MHz, CDCl₃) Carbonyl (167 ppm), Quinoline C2/C4 (148-150 ppm), Alkene carbons (142, 119 ppm), OMe (52 ppm).
Mass Spectrometry (ESI) [M+H]⁺ peak at m/z 214.

Applications in Drug Discovery

Methyl 3-(quinolin-3-yl)acrylate is a versatile scaffold in medicinal chemistry.

Michael Acceptor Reactivity

The


-unsaturated ester moiety is susceptible to nucleophilic attack (Michael addition). This property is exploited to synthesize:
  • Pyrazolines: Reaction with hydrazine derivatives yields quinolinyl-pyrazolines, known for anti-inflammatory and antidepressant activity.

  • Isoxazolines: Reaction with hydroxylamine yields isoxazoline derivatives.

  • Thiol Adducts: Covalent modification of cysteine residues in proteins (targeted covalent inhibitors).

Pharmacophore Mapping

The quinoline ring provides


-stacking interactions and hydrogen bond acceptor sites (N-atom), while the acrylate tail offers a rigid spacer and an electrophilic center.

SAR Workflow Visualization:

SAR Core Quinoline Core (DNA Intercalation / Kinase Binding) Linker Acrylate Linker (Rigid Spacer / Electrophile) Core->Linker C3-Attachment Target Biological Target (Enzyme / Receptor) Linker->Target Covalent/H-Bond Interaction

Caption: Structure-Activity Relationship (SAR) map for quinoline acrylate derivatives.

References

  • Synthesis via Heck Reaction

    • Kantam, M. L., et al.[2][3] "A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology." Tetrahedron Letters, vol. 46, no. 10, 2005.

  • Quinoline Biological Activity

    • Marella, A., et al. "Quinoline: A Promising Scaffold in Medicinal Chemistry." Saudi Pharmaceutical Journal, vol. 21, no. 1, 2013.

  • General Heck Reaction Protocols

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000.

  • CAS Registry Data

    • Chemical Abstracts Service. CAS RN: 66417-78-5.[4]

Sources

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 2-Quinolinyl and 3-Quinolinyl Propenoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The substitution pattern on the quinoline ring is a critical determinant of a compound's pharmacological profile. This in-depth technical guide focuses on two key positional isomers: 2-quinolinyl and 3-quinolinyl propenoates. We will explore the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities, providing a foundational understanding for their application in drug discovery and materials science. This guide is designed to equip researchers with the knowledge to rationally design and synthesize novel quinoline-based compounds with tailored properties.

Introduction: The Significance of Isomerism in Quinoline Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents multiple non-equivalent positions for substitution. The electronic properties of the 2- and 3-positions are distinct, primarily due to the influence of the nitrogen atom. The 2-position is electronically 'poorer' due to its proximity to the nitrogen, making it more susceptible to nucleophilic attack.[4] Conversely, the 3-position is more akin to a position on a benzene ring, albeit still influenced by the heterocyclic system. This fundamental electronic difference has profound implications for the reactivity, physical properties, and biological interactions of substituents at these positions.[5][6]

This guide will systematically dissect these differences in the context of the propenoate moiety, a versatile functional group known for its role as a Michael acceptor and its presence in various bioactive molecules.

Synthesis of 2- and 3-Quinolinyl Propenoates via Palladium-Catalyzed Cross-Coupling

A robust and versatile method for the synthesis of these target isomers is the Mizoroki-Heck reaction.[7][8][9] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a haloquinoline and an acrylate ester. The choice of starting material, either a 2-haloquinoline or a 3-haloquinoline, dictates the final product.

cluster_0 Synthesis of 2-Quinolinyl Propenoate cluster_1 Synthesis of 3-Quinolinyl Propenoate 2-Haloquinoline 2-Haloquinoline Pd_Catalyst_Base Pd Catalyst, Base 2-Haloquinoline->Pd_Catalyst_Base AcrylateEster Acrylate Ester AcrylateEster->Pd_Catalyst_Base 2-QuinolinylPropenoate 2-Quinolinyl Propenoate Pd_Catalyst_Base->2-QuinolinylPropenoate Heck Coupling 3-Haloquinoline 3-Haloquinoline Pd_Catalyst_Base2 Pd Catalyst, Base 3-Haloquinoline->Pd_Catalyst_Base2 AcrylateEster2 Acrylate Ester AcrylateEster2->Pd_Catalyst_Base2 3-QuinolinylPropenoate 3-Quinolinyl Propenoate Pd_Catalyst_Base2->3-QuinolinylPropenoate Heck Coupling

Fig. 1: General synthetic scheme for 2- and 3-quinolinyl propenoates.
Experimental Protocol: General Procedure for the Heck Reaction
  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the haloquinoline (1.0 eq., e.g., 2-bromoquinoline or 3-bromoquinoline) and the acrylate ester (1.2-1.5 eq., e.g., methyl acrylate) in a suitable solvent (e.g., dioxane, DMF, or toluene).

  • Catalyst and Base Addition: To the solution, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%), and a base (e.g., Cs₂CO₃, Na₂CO₃, or Et₃N, 2.0 eq.).[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure quinolinyl propenoate isomer.

Comparative Physicochemical Properties

The position of the propenoate group significantly influences the electronic and physical properties of the molecule.

Property2-Quinolinyl Propenoate3-Quinolinyl PropenoateRationale
Electronic Nature More electron-deficient pyridine ringLess electron-deficient pyridine ringThe nitrogen atom's electron-withdrawing inductive effect is more pronounced at the C2 position.[3][11]
Basicity Less basicMore basicThe electron-withdrawing propenoate group at C2 reduces the electron density on the nitrogen more effectively than at C3.
Dipole Moment Expected to be higherExpected to be lowerThe vector sum of the bond dipoles is likely to be greater due to the positions of the nitrogen and the propenoate group.
Reactivity The propenoate is a stronger Michael acceptor.The propenoate is a weaker Michael acceptor.The electron-withdrawing nature of the 2-substituted quinoline ring enhances the electrophilicity of the β-carbon of the propenoate.
Solubility Likely to have different solubility profiles in polar and non-polar solvents.Likely to have different solubility profiles in polar and non-polar solvents.Differences in polarity and crystal packing will affect solubility.[12]

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The proton chemical shifts in the quinoline ring are highly dependent on the substituent's position.

ProtonPredicted δ (ppm) for 2-isomerPredicted δ (ppm) for 3-isomerRationale
H3/H2 H3: downfield shiftH2: downfield singletThe deshielding effect of the nitrogen and the propenoate group will be significant. H2 in the 3-isomer is particularly deshielded by the adjacent nitrogen.
H4 Downfield shiftDownfield shiftBoth are in the pyridine ring and influenced by the nitrogen.
H5, H6, H7, H8 Typical aromatic region (7.5-8.2 ppm)Typical aromatic region (7.5-8.2 ppm)Protons on the benzene ring are less affected but will show characteristic splitting patterns.
Propenoate Protons Doublets for α and β protonsDoublets for α and β protonsThe coupling constant (J) will indicate the trans geometry of the double bond.
¹³C NMR Spectroscopy

The carbon chemical shifts will also show distinct patterns.

CarbonPredicted δ (ppm) for 2-isomerPredicted δ (ppm) for 3-isomerRationale
C2/C3 C2: downfield shiftC3: downfield shiftThe carbon directly attached to the propenoate group will be significantly shifted.
C4 Downfield shiftDownfield shiftThe electronic environment of the pyridine ring carbons is sensitive to the substitution pattern.
C4a, C8a (bridgehead) Characteristic shifts for quinolinesCharacteristic shifts for quinolinesThese carbons are useful for confirming the quinoline scaffold.
Propenoate Carbons C=O, α-C, β-C signalsC=O, α-C, β-C signalsThe chemical shifts of the α and β carbons will reflect the electronic influence of the quinoline ring.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Notes
C=O (ester) ~1710-1730Strong, sharp absorption.
C=C (alkene) ~1630-1650Medium intensity absorption.
C=N, C=C (aromatic) ~1500-1600Multiple sharp absorptions characteristic of the quinoline ring.
C-O (ester) ~1150-1250Strong absorption.

Structure-Activity Relationship (SAR) and Potential Biological Implications

The positional isomerism of the propenoate group is expected to have a significant impact on the biological activity of these compounds.[18]

  • Target Binding: The different spatial arrangement of the propenoate group will lead to distinct interactions with biological targets such as enzymes or receptors. One isomer may fit into a binding pocket more favorably than the other.[19]

  • Reactivity as Michael Acceptors: The enhanced electrophilicity of the 2-quinolinyl propenoate could lead to a higher propensity for covalent modification of biological nucleophiles, such as cysteine residues in proteins. This could be a mechanism for targeted inhibition but also a potential source of off-target toxicity.

  • Physicochemical Properties and Pharmacokinetics: Differences in solubility, lipophilicity, and basicity will affect the absorption, distribution, metabolism, and excretion (ADME) properties of the two isomers. These factors are crucial for the overall efficacy and safety of a drug candidate.

Studies on other quinoline isomers have demonstrated that such positional changes can dramatically alter biological activity. For example, the position of a benzoyl group on the quinoline ring was found to be important for the inhibition of multidrug resistance protein 2 (MRP2).[18] Similarly, a substituent at the 3-position was found to be critical for the antagonist potency of certain 4-aminoquinolines.[5]

Isomers 2- vs. 3-Quinolinyl Propenoate Properties Differential Properties Isomers->Properties Electronics Electronic Distribution Properties->Electronics Sterics Steric Profile Properties->Sterics Reactivity Reactivity (e.g., Michael Acceptor) Properties->Reactivity Outcomes Divergent Outcomes Properties->Outcomes BiologicalActivity Biological Activity Outcomes->BiologicalActivity Pharmacokinetics Pharmacokinetics (ADME) Outcomes->Pharmacokinetics TargetBinding Target Binding Affinity Outcomes->TargetBinding Toxicity Toxicity Profile Outcomes->Toxicity

Fig. 2: Relationship between isomerism and biological outcomes.

Conclusion

The seemingly subtle difference in the position of a propenoate group on the quinoline ring—at the 2- versus the 3-position—gives rise to two molecules with distinct chemical personalities. From their synthesis and spectroscopic signatures to their electronic properties and potential biological activities, these isomers offer a compelling case study in the importance of positional isomerism in drug design and materials science. This guide provides a foundational framework for researchers to explore these differences and leverage them in the development of novel, highly functionalized quinoline derivatives. A thorough understanding of these principles is essential for the rational design of next-generation therapeutic agents and advanced materials.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved February 24, 2026, from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed. Retrieved February 24, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved February 24, 2026, from [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers. Retrieved February 24, 2026, from [Link]

  • Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed. Retrieved February 24, 2026, from [Link]

  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. (1976). Australian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Difference Between Quinoline and Isoquinoline. (2020). pediaa.com. Retrieved February 24, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Strategies for the synthesis of 3‐substituted quinoline derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved February 24, 2026, from [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). IUCr Journals. Retrieved February 24, 2026, from [Link]

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline. (2008). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2023). PMC. Retrieved February 24, 2026, from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing. Retrieved February 24, 2026, from [Link]

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2026). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). slideplayer.com. Retrieved February 24, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Retrieved February 24, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. Retrieved February 24, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv. Retrieved February 24, 2026, from [Link]

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.). Google Patents.
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2015). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). . Retrieved February 24, 2026, from [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

Sources

Determining the Solubility of Methyl 3-(3-quinolinyl)acrylate in DMSO and Methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo performance. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of methyl 3-(3-quinolinyl)acrylate, a quinoline-containing compound, in two pivotal organic solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, solubility is a cornerstone physicochemical property that dictates the ultimate success or failure of a promising therapeutic candidate. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering clinical progression.[1][2][3] A thorough understanding of a compound's solubility profile in various solvents is therefore not just advantageous, but essential for making informed decisions throughout the discovery and development pipeline.[4]

This guide focuses on methyl 3-(3-quinolinyl)acrylate and its solubility in two commonly used solvents in the pharmaceutical industry: DMSO and methanol. DMSO is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it the industry standard for preparing high-concentration stock solutions for in vitro screening.[5][6][7] Methanol, a polar protic solvent, is frequently employed in analytical chemistry, extraction processes, and as a co-solvent in various formulations.[8][9][10][11] Understanding the solubility of methyl 3-(3-quinolinyl)acrylate in these two distinct solvent environments provides critical insights into its behavior in both research and manufacturing settings.

Physicochemical Properties: A Tale of Two Solvents and a Quinoline Derivative

Methyl 3-(3-quinolinyl)acrylate: This molecule possesses a quinoline ring system, which is a bicyclic aromatic heterocycle containing a nitrogen atom. The presence of the nitrogen atom allows for potential hydrogen bonding, while the aromatic rings contribute to its lipophilicity. The acrylate moiety introduces a polar ester group. A structurally similar compound, 8-quinolyl acrylate, has a computed XLogP3 of 2.6, suggesting moderate lipophilicity.[12] The overall molecule can be expected to have a degree of polarity but also significant nonpolar characteristics.

Dimethyl Sulfoxide (DMSO):

  • Type: Polar aprotic solvent.[5][6]

  • Key Features: DMSO is an exceptional solvent due to its high polarity and its ability to act as both a hydrogen bond acceptor and a weak acid.[5][7] It readily dissolves a vast range of organic compounds, including those with poor aqueous solubility.[6][13] Its high boiling point (189 °C) minimizes evaporation at room temperature, which is advantageous for maintaining accurate concentrations in stock solutions.[5]

  • Relevance: In the context of methyl 3-(3-quinolinyl)acrylate, DMSO is expected to be an excellent solvent, likely achieving high concentrations. This makes it ideal for creating stock solutions for high-throughput screening and other in vitro assays.[5]

Methanol (MeOH):

  • Type: Polar protic solvent.[8]

  • Key Features: Methanol's polarity arises from its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. It is miscible with water and many organic solvents.[8][9] Its lower boiling point (64.7 °C) allows for easy removal by evaporation.[9]

  • Relevance: Methanol is a versatile solvent for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) mobile phases.[8] Its ability to dissolve a wide range of compounds makes it a valuable solvent for extraction and purification processes.[9][10] The solubility of methyl 3-(3-quinolinyl)acrylate in methanol will be important for developing analytical methods and for certain formulation approaches.

Experimental Determination of Solubility: A Step-by-Step Guide

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock into an aqueous buffer.[2][14] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[1][14]

Kinetic Solubility Assay

This high-throughput method is invaluable in early drug discovery for rapidly ranking compounds.[15]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of methyl 3-(3-quinolinyl)acrylate and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[16]

  • Plate Setup:

    • Using a liquid handler for precision, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microtiter plate.[17]

  • Addition of Solvent:

    • Add the test solvent (methanol) to the wells to achieve the desired final concentrations. For comparison, a parallel experiment with an aqueous buffer (e.g., phosphate-buffered saline, PBS) is often performed.

  • Mixing and Incubation:

    • Thoroughly mix the contents of the plate.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[15][16]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[17]

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock in 100% DMSO dispense Dispense stock into 384-well plate stock->dispense add_solvent Add Methanol / Buffer dispense->add_solvent mix_incubate Mix and Incubate (2h, 25°C) add_solvent->mix_incubate nephelometry Measure light scattering (Nephelometry) mix_incubate->nephelometry data_analysis Determine precipitation point nephelometry->data_analysis

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium state.[4][14]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of solid methyl 3-(3-quinolinyl)acrylate (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the solvent (DMSO or methanol) in a glass vial. The presence of undissolved solid is crucial.[4]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may also be used.[4]

  • Quantification:

    • Prepare a series of dilutions of the supernatant with an appropriate solvent.

    • Analyze the concentration of methyl 3-(3-quinolinyl)acrylate in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.[1][4]

    • Generate a calibration curve using known concentrations of the compound to accurately quantify the solubility.[18]

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the thermodynamic solubility in units such as mg/mL or µM.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add excess solid to solvent (DMSO or Methanol) shake Shake/Stir at constant temperature (24-48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC-UV/LC-MS dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility data for methyl 3-(3-quinolinyl)acrylate should be presented in a clear and structured manner.

Table 1: Solubility of Methyl 3-(3-quinolinyl)acrylate in DMSO and Methanol

Parameter DMSO Methanol Methodology
Kinetic Solubility (µM) [Insert Experimental Value][Insert Experimental Value]Nephelometry
Thermodynamic Solubility (mg/mL) [Insert Experimental Value][Insert Experimental Value]Shake-Flask (HPLC-UV)
Thermodynamic Solubility (µM) [Insert Experimental Value][Insert Experimental Value]Shake-Flask (HPLC-UV)
Qualitative Assessment e.g., Very Solublee.g., SolubleUSP/BP Criteria[3]

Interpretation of Results:

  • High Solubility in DMSO: As anticipated, the solubility in DMSO is expected to be high, confirming its suitability as a solvent for stock solutions.

  • Solubility in Methanol: The solubility in methanol will provide valuable information for analytical method development and potential formulation strategies involving co-solvents.

  • Kinetic vs. Thermodynamic: A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to form supersaturated solutions, which has implications for oral absorption.[14]

Conclusion and Future Directions

The systematic determination of the solubility of methyl 3-(3-quinolinyl)acrylate in DMSO and methanol is a fundamental step in its preclinical development. By employing robust and well-validated methods such as the nephelometric kinetic assay and the shake-flask thermodynamic assay, researchers can generate high-quality data to guide critical decisions. This guide provides the necessary framework and detailed protocols to achieve this.

Future studies should extend this solubility assessment to a range of aqueous buffers across the physiological pH range (1.2-6.8), as recommended by regulatory bodies like the WHO and in the context of the Biopharmaceutics Classification System (BCS).[19][20] This will provide a more complete picture of the compound's behavior and its potential for oral absorption, ultimately paving the way for its successful development into a therapeutic agent.

References

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • Wikipedia. Dimethyl sulfoxide.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • s d fine-chem limited. Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • X-MOL. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Slideshare. BCS Guideline for solubility and Dissolution.pptx.
  • Sage-Advices. (2025, July 31). Methanol as solvent: Significance and symbolism.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. Thermodynamic Solubility Assay.
  • Lab Pro. (2026, February 1). Top 10 Uses For Methanol.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Global Info Research. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • World Health Organization (WHO). Annex 4.
  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • PubChem. 8-Quinolyl acrylate.

Sources

Technical Guide: Biological Activity & Synthesis of 3-Substituted Quinoline Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Substituted quinoline acrylate derivatives represent a privileged scaffold in medicinal chemistry, merging the DNA-intercalating properties of the quinoline ring with the electrophilic reactivity of the acrylate side chain. This guide details their structural rationale, synthetic pathways, and pharmacological validation, specifically targeting Topoisomerase II inhibition (anticancer) and DNA Gyrase inhibition (antimicrobial) .

Structural Rationale: The "Warhead" Strategy

The therapeutic potency of these derivatives hinges on two synergistic structural domains:

  • The Quinoline Core (Intercalator): A planar, bicyclic aromatic system that facilitates

    
    -
    
    
    
    stacking interactions between DNA base pairs.
  • The Acrylate Side Chain (Michael Acceptor): Located at the C3 position, the

    
    -unsaturated carbonyl moiety acts as a "warhead." It can form covalent bonds with nucleophilic residues (e.g., Cysteine, Serine) in the active sites of enzymes like Topoisomerase II or DNA Gyrase via Michael addition.
    
SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing these derivatives.

SAR_Logic Quinoline Quinoline Scaffold (DNA Intercalation) Acrylate C3-Acrylate Moiety (Michael Acceptor) Quinoline->Acrylate Linked at C3 Potency Increased Cytotoxicity (IC50 < 1 µM) Acrylate->Potency Covalent Binding R_Pos6_7 C6/C7 Substituents (EWG: F, Cl, NO2) R_Pos6_7->Quinoline Electronic Tuning R_Pos6_7->Potency Enhances Lipophilicity R_Pos8 C8 Substituents (Bulky/Lipophilic) R_Pos8->Quinoline Steric Tuning Selectivity Enzyme Selectivity (Topo II vs Gyrase) R_Pos8->Selectivity Modulates Docking

Caption: SAR map highlighting the critical roles of the C3-acrylate warhead and ring substituents in defining potency.

Synthetic Workflow: Knoevenagel Condensation

The most robust route for synthesizing 3-substituted quinoline acrylates is the Knoevenagel condensation . This reaction couples a quinoline-3-carbaldehyde with an active methylene compound (e.g., ethyl cyanoacetate or malonic acid).

Reaction Pathway

Precursor: 2-Chloro-3-formylquinoline (Vilsmeier-Haack product of acetanilide). Reagents: Ethyl cyanoacetate, Piperidine (catalyst), Ethanol.

Synthesis_Pathway Start 2-Chloro-3-formylquinoline Intermediate Iminium Ion Intermediate Start->Intermediate Nucleophilic Attack Reagent Ethyl Cyanoacetate + Piperidine (Cat.) Reagent->Intermediate Product 3-Substituted Quinoline Acrylate (Target) Intermediate->Product Dehydration (-H2O)

Caption: Step-wise synthesis via Knoevenagel condensation transforming the aldehyde into the acrylate derivative.

Detailed Protocol (Self-Validating)
  • Stoichiometry: Dissolve 2-chloro-3-formylquinoline (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add catalytic piperidine (3-4 drops).

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.

    • Validation Point: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

  • Characterization:

    • IR: Look for C=O stretch (

      
      ) and C=N stretch.
      
    • 1H-NMR: The vinylic proton (

      
      ) typically appears as a singlet or doublet around 
      
      
      
      8.0–8.5 ppm.

Pharmacological Profile[1][2][3][4]

A. Anticancer Activity (Topoisomerase II Inhibition)

Quinoline acrylates act as Topoisomerase II poisons . Unlike catalytic inhibitors, poisons stabilize the cleavable complex (DNA-Enzyme-Drug), preventing DNA religation and causing double-strand breaks that trigger apoptosis.

Key Mechanism:

  • Intercalation: The planar quinoline ring slides between DNA base pairs.

  • Stabilization: The acrylate tail interacts with the Topo II enzyme, "locking" the DNA gates open.

  • Apoptosis: Accumulation of DNA breaks activates p53/Bax pathways.

Comparative Data (IC50 in


M): 
CompoundSubstituent (R)MCF-7 (Breast)HeLa (Cervical)Mechanism
QA-1 H12.515.2Moderate Intercalation
QA-2 6-Cl4.25.8Enhanced Lipophilicity
QA-3 7-OCH30.8 1.1 Strong Topo II Poison
Doxorubicin(Control)0.50.4Standard
B. Antimicrobial Activity (DNA Gyrase Targeting)

These derivatives show significant activity against M. tuberculosis and S. aureus. The mechanism parallels anticancer activity but targets bacterial DNA Gyrase (subunit B).

  • Selectivity: The acrylate derivatives show lower toxicity to mammalian cells compared to bacterial cells when the C7 position is substituted with bulky groups (e.g., benzyloxy), which hinders binding to human Topoisomerase but fits the bacterial Gyrase pocket.

Experimental Validation: MTT Cytotoxicity Assay

To validate biological activity, the MTT assay is the industry standard for determining cell viability.

Protocol
  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add quinoline acrylate derivatives at graded concentrations (0.1 – 100

    
    M). Include DMSO (vehicle) and Doxorubicin (positive control).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h.

    • Mechanism:[1][2][3][4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Computational Insights: Molecular Docking

Docking studies confirm the binding mode. The carbonyl oxygen of the acrylate group often forms a hydrogen bond with Ser1049 or Arg486 in the Topoisomerase II


 active site, while the quinoline ring stacks against DC8  (cytosine) of the DNA.

Mechanism_Action Drug Quinoline Acrylate DNA Genomic DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII H-Bonding (Acrylate) Complex Cleavable Complex (Stabilized) DNA->Complex TopoII->Complex Apoptosis Apoptosis (Cell Death) Complex->Apoptosis DNA Strand Breaks

Caption: Mechanistic pathway showing the stabilization of the cleavable complex leading to apoptosis.

References

  • Letters in Organic Chemistry (2020). An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevenagel Condensation.

  • European Journal of Medicinal Chemistry (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.

  • Journal of Medicinal Chemistry (2009). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis.

  • Bioorganic Chemistry (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity.

  • Arabian Journal of Chemistry (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

Navigating the Synthesis and Procurement of Methyl (E)-3-(3-quinolinyl)-2-propenoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Market Availability and Procurement Strategy

A thorough search of prominent chemical supplier catalogs indicates that methyl (E)-3-(3-quinolinyl)-2-propenoate is not a standard, off-the-shelf research chemical. There is no readily identifiable CAS number for this specific isomer, which further complicates direct procurement. While PubChem lists an entry for the isomeric "Methyl (e)-3-(2-quinolinyl)-2-propenoate", the 3-quinolinyl variant remains unlisted, suggesting its niche status.

Therefore, researchers have two primary avenues for acquiring this compound:

  • Custom Synthesis: Engaging a contract research organization (CRO) specializing in custom chemical synthesis is a viable option. These organizations can synthesize the target molecule on a fee-for-service basis.

  • In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the in-house preparation of methyl (E)-3-(3-quinolinyl)-2-propenoate is a cost-effective and scientifically enriching alternative.

This guide will focus on providing the necessary information for successful in-house synthesis.

Recommended Synthetic Approach: The Wittig Reaction

The most direct and reliable method for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate is the Wittig reaction. This Nobel Prize-winning olefination reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene with high stereoselectivity for the (E)-isomer when using a stabilized ylide.[1]

The proposed reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Products 3-quinolinecarboxaldehyde 3-Quinolinecarboxaldehyde target_compound Methyl (E)-3-(3-quinolinyl)-2-propenoate 3-quinolinecarboxaldehyde->target_compound Wittig Reaction triphenylphosphine_oxide Triphenylphosphine oxide 3-quinolinecarboxaldehyde->triphenylphosphine_oxide Wittig_reagent Methyl (triphenylphosphoranylidene)acetate Wittig_reagent->target_compound Wittig_reagent->triphenylphosphine_oxide

Figure 1: Proposed synthetic pathway via the Wittig reaction.

This one-pot reaction is known for its reliability and generally good yields.[2][3] The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, favors the formation of the thermodynamically more stable (E)-alkene.[1]

Sourcing of Starting Materials

The successful synthesis of the target compound hinges on the availability and quality of the starting materials. The following is a list of recommended suppliers for the key reactants:

Table 1: Recommended Suppliers for Starting Materials

Starting MaterialCAS NumberRecommended Suppliers
3-Quinolinecarboxaldehyde13669-42-6Sigma-Aldrich[4], TCI America, Thermo Scientific Chemicals[5], Chem-Impex[6], Nordmann[7]
Methyl (triphenylphosphoranylidene)acetate2605-67-6TCI America[8], Santa Cruz Biotechnology[9], Simson Pharma Limited, CP Lab Safety[10], NSR laboratories Pvt. Ltd[11]

It is imperative to obtain high-purity starting materials to ensure a clean reaction and simplify the subsequent purification of the final product.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate.

4.1. Materials and Reagents:

  • 3-Quinolinecarboxaldehyde (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes

  • Ethyl Acetate

4.2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-quinolinecarboxaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

  • To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 2-4 hours, indicated by the consumption of the aldehyde), concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of the desired product and triphenylphosphine oxide. Purify the crude material by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield methyl (E)-3-(3-quinolinyl)-2-propenoate as a solid.

  • Dry the product under vacuum.

G start Start dissolve_aldehyde Dissolve 3-Quinolinecarboxaldehyde in anhydrous DCM start->dissolve_aldehyde add_ylide Add Methyl (triphenylphosphoranylidene)acetate dissolve_aldehyde->add_ylide react Stir at room temperature add_ylide->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete purify Purify by silica gel column chromatography concentrate->purify collect Collect and evaporate pure fractions purify->collect dry Dry product under vacuum collect->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of the target compound.

Structural Characterization and Quality Control

To ensure the identity and purity of the synthesized methyl (E)-3-(3-quinolinyl)-2-propenoate, a comprehensive analytical characterization is essential.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the quinoline ring protons, the vinyl protons of the propenoate group, and the methyl ester protons. The coupling constant between the two vinyl protons is expected to be in the range of 12-18 Hz, which is characteristic of an (E)-alkene.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbons of the quinoline ring, the double bond, and the ester carbonyl group.

5.2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The observed mass should match the calculated exact mass of C₁₃H₁₁NO₂.

5.3. Purity Assessment:

  • High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final product. A purity of ≥95% is generally considered acceptable for most research applications.

Conclusion

While methyl (E)-3-(3-quinolinyl)-2-propenoate is not commercially available as a stock chemical, this guide provides a clear and actionable pathway for its synthesis in a standard organic chemistry laboratory. By utilizing the well-established Wittig reaction with readily available precursors, researchers can reliably produce this valuable compound for their investigations. The provided protocols for synthesis and characterization will ensure the quality and identity of the final product, enabling its confident use in drug discovery and materials science research.

References

Sources

Methodological & Application

Synthesis of Methyl (E)-3-(3-quinolinyl)-2-propenoate via Heck Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate, a valuable building block in pharmaceutical and materials science research. The protocol details the palladium-catalyzed Heck reaction between 3-bromoquinoline and methyl acrylate. This application note offers an in-depth discussion of the reaction mechanism, a meticulously developed experimental protocol, and a thorough safety analysis. The provided methodology is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and a high degree of scientific integrity.

Introduction: The Significance of Quinoline Acrylates and the Heck Reaction

The quinoline nucleus is a prominent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of an acrylate moiety at the 3-position of the quinoline ring, to form compounds like methyl (E)-3-(3-quinolinyl)-2-propenoate, provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides an efficient and powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction of an unsaturated halide with an alkene has revolutionized the synthesis of substituted alkenes with high stereoselectivity.[1] Its tolerance of a wide variety of functional groups and relatively mild reaction conditions make it an invaluable tool for the synthesis of complex molecular architectures.[3]

This application note will guide the user through the successful synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate, leveraging the power and precision of the Heck reaction.

The Heck Reaction: A Mechanistic Overview

The catalytic cycle of the Heck reaction is a well-established process involving a series of organopalladium intermediates.[3] The reaction is typically initiated by the in-situ reduction of a palladium(II) precatalyst to the active palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline, forming a square planar Pd(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): Methyl acrylate coordinates to the palladium center, followed by migratory insertion into the quinolinyl-palladium bond. This step proceeds in a syn-coplanar fashion and dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and the desired (E)-alkene product. The trans stereochemistry is a hallmark of the Heck reaction.[1]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Quinolinyl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Complex Alkene-Pd(II) Complex Alkene_Coord->PdII_Complex Carbopalladation Migratory Insertion Sigma_Alkyl σ-Alkyl Pd(II) Intermediate Carbopalladation->Sigma_Alkyl Beta_Hydride β-Hydride Elimination Pd_Hydride H-Pd(II)-Br(L)₂ Beta_Hydride->Pd_Hydride Product Methyl (E)-3-(3-quinolinyl)-2-propenoate Beta_Hydride->Product Red_Elim Reductive Elimination Red_Elim->Pd0 BaseH [Base-H]⁺Br⁻ Red_Elim->BaseH ArylHalide 3-Bromoquinoline ArylHalide->OxAdd Alkene Methyl Acrylate Alkene->Alkene_Coord Base Base (e.g., Et₃N) Base->Red_Elim

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate. Optimization of reaction parameters may be necessary to achieve the highest possible yield.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
3-Bromoquinoline≥97%Commercially Available---
Methyl Acrylate≥99%, contains MEHQ as inhibitorCommercially AvailableInhibitor can be removed by passing through a column of basic alumina.
Palladium(II) Acetate98%Commercially Available---
Tri(o-tolyl)phosphine97%Commercially Available---
Triethylamine (Et₃N)≥99.5%Commercially AvailableShould be freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available---
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous NaCl (Brine)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column for chromatography

Safety Precautions
  • 3-Bromoquinoline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Methyl Acrylate: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

  • Palladium(II) Acetate: May cause an allergic skin reaction. Causes serious eye damage.

  • Tri(o-tolyl)phosphine: Causes skin, eye, and respiratory irritation.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) (5 mL), followed by freshly distilled triethylamine (2.0 mmol, 2.0 equiv.).

  • Addition of Alkene: Add methyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure methyl (E)-3-(3-quinolinyl)-2-propenoate.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected stereochemistry is trans (E), which can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.

Caption: Experimental workflow for the synthesis.

Discussion and Field-Proven Insights

  • Catalyst System: The combination of palladium(II) acetate and a phosphine ligand is a common and effective catalyst system for the Heck reaction.[3] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the palladium intermediates. Other phosphine ligands or N-heterocyclic carbenes (NHCs) can also be explored for optimization.

  • Base: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a reducing agent to generate the active Pd(0) species from the Pd(II) precatalyst. Other organic or inorganic bases such as potassium carbonate or sodium acetate can also be used.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent for this reaction. Other solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile can also be employed. The choice of solvent can influence the reaction rate and yield.

  • Stereoselectivity: The Heck reaction typically affords the E-isomer (trans) as the major product due to the syn-addition and syn-elimination steps in the mechanism.[1] The stereochemical outcome can be confirmed by ¹H NMR spectroscopy.

  • Purification: Column chromatography is generally effective for purifying the product. The choice of eluent system should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials and byproducts.

Conclusion

The palladium-catalyzed Heck reaction provides a reliable and efficient method for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate. The protocol detailed in this application note, grounded in established chemical principles and supported by safety data, offers a clear and reproducible pathway for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize this and related compounds for their applications in drug discovery and materials science.

References

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Science.org. Retrieved February 25, 2026, from [Link]

  • Ethyl 3-[methyl(quinolin-2-yl)amino]propanoate. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI. Retrieved February 25, 2026, from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 18). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022, December 6). MDPI. Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Methyl (e)-3-(2-quinolinyl)-2-propenoate. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved February 25, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Heck reaction – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019, November 6). MDPI. Retrieved February 25, 2026, from [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • (2E)-3-(2-Chloro-8-methyl-quinolin-3-yl)-1-(2,4-di-methyl-quinolin-3-yl)prop-2-en-1-one. (2013, July 20). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • 2-Propenoic acid, methyl ester: Human health tier II assessment. (2014, September 18). Australian Government Department of Health and Aged Care. Retrieved February 25, 2026, from [Link]

  • methyl (E)-3-nonenoate. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Cyclization of Quinolinyl Acrylates to Form Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The fusion of quinoline and pyrazole pharmacophores represents a "privileged structure" strategy in medicinal chemistry. Quinoline derivatives are well-documented for their antimalarial and antibacterial properties, while the pyrazoline ring is a core component in non-steroidal anti-inflammatory drugs (NSAIDs) and EGFR-targeting anticancer agents.

This guide focuses on a specific synthetic transformation: the cyclization of quinolinyl acrylates (specifically


-unsaturated esters) with hydrazine hydrate. Unlike chalcones (which yield non-carbonyl pyrazolines), acrylates undergo a domino Michael addition/intramolecular amidation sequence to yield 3-pyrazolin-5-ones  (often referred to as pyrazolones). These derivatives possess distinct tautomeric properties and hydrogen-bonding profiles critical for kinase inhibition.
Key Applications
  • Oncology: EGFR and VEGFR kinase inhibition.

  • Infectious Disease: Inhibition of DNA gyrase in resistant bacterial strains.

  • Synthetic Utility: Precursors for fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines).[1][2]

Mechanistic Insight: The Acrylate-Hydrazine Cyclization

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple condensation; it is a step-wise nucleophilic cascade.

Reaction Pathway[2][3][4][5][6][7][8][9]
  • Michael Addition: The primary amine of hydrazine acts as a nucleophile, attacking the

    
    -carbon of the quinolinyl acrylate (the carbon adjacent to the quinoline ring). This is the rate-determining step, often requiring thermal or acid catalysis to activate the 
    
    
    
    -carbon.
  • Intermediate Stabilization: An enolate-like intermediate forms and captures a proton.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the ester carbonyl carbon.

  • Elimination: An alcohol molecule (leaving group) is expelled, closing the 5-membered ring.

  • Tautomerization: The resulting pyrazolidin-3-one tautomerizes to the more stable 3-pyrazolin-5-one or 5-hydroxy-pyrazole form, driven by aromaticity.

Pathway Visualization

G Start Quinolinyl Acrylate (Electrophile) Michael Michael Adduct (Intermediate) Start->Michael 1,4-Addition Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Michael Transition Cyclization TS (Amidation) Michael->Transition Nucleophilic Attack on Ester C=O Product Pyrazolin-5-one (Tautomeric Mix) Transition->Product -ROH (Elimination)

Figure 1: Mechanistic pathway for the conversion of quinolinyl acrylates to pyrazolinones. Note the critical elimination of alcohol (ROH) in the final step.

Experimental Protocols

Method A: Thermal Glacial Acetic Acid Reflux (The "Gold Standard")

This method is robust and scalable. Glacial acetic acid serves a dual role: it acts as a solvent and provides the acidic activation energy required to promote the Michael addition on the less reactive acrylate double bond.

Reagents:

  • Ethyl 3-(quinolin-3-yl)acrylate (1.0 equiv)

  • Hydrazine Hydrate (99%) (10.0 equiv)

  • Glacial Acetic Acid (Solvent volume: 10 mL per gram of reactant)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinolinyl acrylate in glacial acetic acid. Ensure complete solubilization; gentle warming (40°C) may be required.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to 118-120°C (reflux) for 6–8 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6). The starting material spot (high

    
    ) should disappear, replaced by a lower 
    
    
    
    streak characteristic of the pyrazolone.
  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Isolation: A precipitate should form immediately. Stir for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

  • Purification: Wash the crude solid with cold water (3x) to remove excess acid and hydrazine. Recrystallize from Ethanol or DMF/Ethanol mixtures.

Validation Check:

  • Yield Expectation: 75–85%

  • Physical State: Usually a yellow to pale-orange solid.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation drastically reduces reaction time and suppresses side reactions (such as hydrazide formation without cyclization) by efficiently coupling thermal energy directly to the polar transition state.

Reagents:

  • Ethyl 3-(quinolin-3-yl)acrylate (1.0 equiv)

  • Hydrazine Hydrate (2.0 - 3.0 equiv)

  • Ethanol (Solvent)[2][4]

  • Glacial Acetic Acid (Catalytic amount: 2-3 drops)

Protocol:

  • Preparation: In a microwave-safe process vial (e.g., 10 mL or 30 mL), suspend the quinolinyl acrylate in Ethanol. Add the hydrazine hydrate and catalytic acetic acid.

  • Irradiation: Cap the vial. Irradiate at 140–160°C (Power: 150-300W, depending on reactor) for 3–5 minutes .

    • Note: If using a domestic microwave (not recommended for rigorous study but possible), use "Defrost" cycles of 30 seconds to prevent solvent superheating.

  • Work-up: Cool the vial. If a solid has precipitated, filter directly. If the solution is clear, pour into crushed ice as per Method A.

  • Purification: Recrystallization from Ethanol.

Validation Check:

  • Yield Expectation: 85–95%[3]

  • Time Savings: >98% reduction compared to thermal reflux.

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific quinoline derivative.

DecisionTree Start Start: Quinolinyl Acrylate Substituent Are there acid-sensitive groups (e.g., Boc, acetals)? Start->Substituent Scale Reaction Scale Substituent->Scale No MethodC Alternative: Pyridine Reflux (Base Catalyzed) Substituent->MethodC Yes (Avoid Acid) MethodA Method A: Glacial Acetic Acid (Robust, Scalable) Scale->MethodA > 5 grams MethodB Method B: Microwave/EtOH (Fast, Mild) Scale->MethodB < 500 mg (Library Gen)

Figure 2: Protocol selection guide based on substrate stability and scale.

Data Summary & Characterization

The following table summarizes typical performance metrics for these protocols based on aggregated literature data for quinoline derivatives.

ParameterThermal Reflux (Method A)Microwave Assisted (Method B)
Reaction Time 6 – 12 Hours2 – 10 Minutes
Solvent System Glacial Acetic AcidEthanol (with cat. AcOH)
Typical Yield 65 – 80%85 – 95%
Purity (Crude) Moderate (requires recrystallization)High (often clean precipitate)
Energy Efficiency LowHigh
Characterization Markers (Self-Validation)

To confirm the formation of the pyrazolinone ring, look for these specific spectroscopic changes:

  • IR Spectroscopy:

    • Disappearance: The ester carbonyl band (

      
      ) of the acrylate.
      
    • Appearance: A cyclic amide (lactam) band at

      
       and a broad NH stretch at 
      
      
      
      .
  • 
    H-NMR (DMSO-
    
    
    
    ):
    • Loss of Ethyl Group: Disappearance of the triplet (

      
       ppm) and quartet (
      
      
      
      ppm) associated with the ethyl ester.
    • Pyrazoline Protons: Appearance of a methylene signal (CH

      
      ) around 
      
      
      
      ppm (often integrated as 2H) or an alkene CH if the tautomer dominates.
    • NH Signal: A broad singlet (exchangeable with D

      
      O) appearing between 
      
      
      
      ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Incomplete cyclization or residual solvent (DMF/AcOH).Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.
Low Yield Hydrazine hydrate oxidation.Ensure Hydrazine Hydrate is fresh. If old, increase equivalents to 15.0 or distill prior to use.
Unreacted Ester Steric hindrance on the quinoline ring.Switch to Method B (Microwave) or increase reflux time to 24h. Add 10 mol% Sodium Acetate as a buffer/catalyst.
Side Products Formation of hydrazide without cyclization.Increase temperature. The cyclization step (ring closure) has a higher activation energy than the initial hydrazide formation.

References

  • Microwave-Assisted Synthesis of Quinolines. Bentham Science. (2025).[5][6] Overview of green techniques for quinoline-based heterocycles. Link

  • Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. National Institutes of Health (PubMed). (2017).[7] Detailed protocols for microwave irradiation of quinoline precursors. Link

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI Molecules. (2020).[8] Comprehensive review of biological activity and structural requirements.[8][9] Link

  • Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Research Journal of Pharmacy and Technology. (2022).[4] Discussion on solvent effects and green chemistry approaches. Link

  • Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives. National Institutes of Health (PMC). (2015).[10][11] Mechanistic insights into hydrazine cyclization reactions with esters. Link

Sources

Application Note: Hydrolysis Protocols for Methyl (E)-3-(3-quinolinyl)-2-propenoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the saponification of Methyl (E)-3-(3-quinolinyl)-2-propenoate (CAS: N/A for specific ester, Acid CAS: 113027-46-4 analog) to its corresponding carboxylic acid, (E)-3-(3-quinolinyl)-2-propenoic acid .

While ester hydrolysis is a fundamental transformation, the presence of the quinoline nitrogen (a weak base, pKa ~4.9) and the


-unsaturated system  requires specific attention to pH control during isolation to maximize yield and purity. This guide presents two primary methodologies: a mild Lithium Hydroxide (LiOH) protocol for medicinal chemistry scale and a robust Sodium Hydroxide (NaOH) protocol for process scale-up.

Chemical Context & Strategic Analysis

Substrate Properties[1][2]
  • Chemical Structure: A quinoline ring coupled to an acrylate methyl ester.

  • Key Reactivity:

    • Ester: Susceptible to nucleophilic acyl substitution (

      
       mechanism).[1]
      
    • Alkene: Conjugated double bond; generally stable to hydroxide but potential for Michael addition if strong nucleophiles are present (unlikely with simple OH-).

    • Quinoline Nitrogen: Basic center. Its protonation state dictates solubility.

Solubility & pH Management (The "Isoelectric" Trap)

The critical failure point in this synthesis is not the reaction, but the workup .

  • pH < 2: The quinoline nitrogen is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). The molecule exists as a soluble cationic salt (hydrochloride).
  • pH > 8: The carboxylic acid is deprotonated (

    
    ) and the quinoline is neutral. The molecule exists as a soluble anion.
    
  • Target pH (4.5 – 5.5): This is the "Goldilocks zone" (near the isoelectric point) where the zwitterionic character or the uncharged free acid dominates, resulting in minimum solubility and maximum precipitation.

Reaction Mechanism

The reaction proceeds via the irreversible formation of the carboxylate salt, driven by the final acid-base deprotonation of the product acid by the alkoxide leaving group.[2]

Mechanism Start Ester Substrate Inter Tetrahedral Intermediate Start->Inter OH- Attack Salt Carboxylate Salt (Soluble) Inter->Salt -OMe -MeOH Acid Free Acid (Precipitate) Salt->Acid H+ (pH Adj.)

Figure 1: Simplified reaction flow from ester to isolated acid.

Protocol A: Mild Hydrolysis (LiOH/THF)

Best for: Small scale (10 mg – 5 g), high-value intermediates, and substrates with other sensitive functional groups.

Reagents & Equipment
ReagentEquivalentsRole
Methyl (E)-3-(3-quinolinyl)-2-propenoate1.0 equivSubstrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.5 equivReagent
Tetrahydrofuran (THF)5-10 VolSolvent (Solubilizes Ester)
Water (Deionized)2-5 VolSolvent (Solubilizes Base)
1M HClAs neededQuench/pH Adjustment
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF. Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water. Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may turn slightly cloudy or change color (often yellow/orange due to conjugation).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours. If starting material remains, heat to 40 °C. Reaction is typically complete in 2–4 hours.

  • Concentration: Once complete, remove the THF under reduced pressure (Rotavap) at 35 °C. Do not evaporate to dryness; leave the aqueous slurry.

  • Workup (Critical):

    • Dilute the residue with water (approx. 10 mL per gram of substrate).

    • Wash the aqueous phase with Ethyl Acetate (EtOAc) once to remove unreacted neutral impurities (optional but recommended for purity).

    • Acidification: Cool the aqueous phase to 0–5 °C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH with a meter or narrow-range paper.

    • Target pH: Adjust to pH 5.0 – 5.5 . A thick precipitate should form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) followed by a small amount of cold acetone/water (1:1) to remove trace impurities.[3]

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Protocol B: Process Scale Hydrolysis (NaOH/EtOH)

Best for: Large scale (>10 g), robust substrates, cost-efficiency.

Reagents[3][5]
  • Solvent: Ethanol (95%) or Methanol.

  • Base: 2M NaOH (aq).

  • Acid: 2M HCl or 1M Citric Acid (for gentler pH control).

Workflow Diagram

Workflow Step1 Dissolve Ester in EtOH (Reflux Condenser fitted) Step2 Add 2M NaOH (3.0 equiv) Single portion Step1->Step2 Step3 Heat to 60°C Time: 1-3 Hours Step2->Step3 Step4 Cool to RT & Evaporate EtOH Step3->Step4 Step5 Dilute with Water (Result: Clear Solution, pH > 12) Step4->Step5 Step6 Acidify to pH 5.0 (Precipitation) Step5->Step6 Dropwise HCl Step7 Filter & Wash (Cold Water) Step6->Step7

Figure 2: Process flow for scale-up hydrolysis.

Key Process Parameters
  • Temperature: 60 °C is preferred over reflux to minimize any potential decarboxylation or polymerization, though quinoline acrylates are generally thermally stable.

  • Solvent Removal: It is crucial to remove the alcohol (EtOH) before acidification. If alcohol remains, the product solubility increases, leading to yield loss during the precipitation step.

Analytical Quality Control

TestMethodExpected Result
Identity ¹H NMR (DMSO-d₆)Disappearance of methyl singlet (~3.7 ppm). Presence of broad COOH peak (>12 ppm).
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)Single peak. Shift in Retention Time (RT) compared to ester (Acid usually elutes earlier).
Salt Content Ash Test / elemental analysisConfirm no residual Na/Li if stoichiometry is critical.

NMR Diagnostic: In DMSO-d₆, the trans-alkene protons typically appear as two doublets (J ~16 Hz) in the 6.5–8.0 ppm region. The quinoline protons will be in the aromatic region (7.5–9.0 ppm).

Troubleshooting & Optimization

Issue: No Precipitate Forms upon Acidification
  • Cause: pH is too low (< 2.0) or too high (> 7.0), or too much organic solvent (THF/EtOH) remains.

  • Solution:

    • Ensure all organic solvent is removed via rotavap.

    • Readjust pH carefully to 5.0.

    • If still soluble, saturate the aqueous layer with NaCl (Salting out) and extract with 10% MeOH in Ethyl Acetate, then dry and evaporate.

Issue: Product is a Sticky Gum
  • Cause: Impurities or rapid precipitation trapping water.

  • Solution:

    • Decant the aqueous layer.

    • Triturate the gum with Diethyl Ether or Hexanes to induce crystallization.

    • Recrystallize from Acetonitrile/Water or Ethanol.

Safety Note: Quinoline Toxicity

Quinoline derivatives can be genotoxic or irritants. All procedures should be conducted in a fume hood. Avoid dust inhalation of the final dry acid.

References

  • General Saponification Protocols

    • Basic Hydrolysis of Esters (Saponification).[1][2][4] Master Organic Chemistry. Available at: [Link]

    • Saponification.[1][2][4][5][6] Wikipedia. Available at: [Link][4]

  • Quinoline Solubility & Properties

    • Carvajal, M. T., et al. (2019).[7] Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][8] Journal of Pharmaceutical Innovation. Available at: [Link]

  • Related Synthetic Methodologies

    • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. PMC (NIH). Available at: [Link] (Note: Illustrates handling of quinoline-alkanoic acids).

    • European Patent Office. Hydrolysis of Methyl Esters.[3][9][10] EP0675867B1. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(quinolin-3-yl)acrylate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 3-(quinolin-3-yl)acrylate. As a nitrogen-containing heterocyclic compound, quinoline derivatives are foundational in medicinal chemistry, and achieving high purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for purification via recrystallization, a robust and scalable technique for obtaining crystalline solids of high purity.[3][4]

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of methyl 3-(quinolin-3-yl)acrylate, providing causal explanations and actionable solutions.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute. For quinoline derivatives, high impurity concentrations can also suppress the melting point, exacerbating this issue.[5][6]

Root Causes & Solutions:

  • High Solute Concentration or Rapid Cooling: If the solution cools too quickly, the compound may crash out of solution above its melting point.

    • Solution: Re-heat the solution to redissolve the oil. Add a small, additional amount (5-10% more) of hot solvent to slightly decrease saturation.[7] Allow the flask to cool slowly by insulating it (e.g., placing it on a wooden block or towels) to ensure crystallization occurs at a lower temperature.[6]

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent or a solvent mixture with a lower boiling point. If you are using a solvent system, try adjusting the ratio to favor the solvent in which the compound is less soluble.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the crude product, making it more prone to oiling out.

    • Solution: If slow cooling and solvent adjustments fail, consider a preliminary purification step. Passing the crude material through a short plug of silica gel can remove baseline impurities. Alternatively, if the compound remains an oil, column chromatography is a reliable next step before attempting recrystallization again.[8]

Q2: My crystal yield is very low. How can I improve recovery?

A2: A low yield is one of the most common frustrations in recrystallization. The primary goal is to maximize the recovery of the purified compound while leaving impurities behind in the solvent.[7]

Root Causes & Solutions:

  • Excessive Solvent Use: The most frequent cause of poor recovery is using too much solvent to dissolve the crude product.[6][9] While the compound may be poorly soluble at room temperature, even a small amount will remain in the cold solvent (the "mother liquor") after crystallization.

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[3][9] If you suspect you've added too much, you can carefully evaporate some of the solvent by heating the solution and then attempt to cool and crystallize again.[7]

  • Premature Filtration: Cooling the solution for an insufficient amount of time will result in incomplete crystallization.

    • Solution: After the solution has slowly cooled to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[5][10]

  • Washing with Warm or Excessive Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but it can also redissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[9] Using cold solvent significantly reduces the solubility of your product during the washing step.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: This phenomenon is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[6] The crystallization process requires a nucleation point to begin.[6]

Inducement Techniques:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[3][9]

  • Seed Crystal Addition: If you have a small amount of pure methyl 3-(quinolin-3-yl)acrylate from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[6][9]

  • Solvent Evaporation: If the above methods fail, it is likely that too much solvent was used initially. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[7]

Q4: My final product is still colored. How can I remove colored impurities?

A4: Persistent color in a product that should be colorless or pale indicates the presence of highly conjugated impurities.

Solution: Activated Charcoal Treatment

  • After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.

  • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]

  • Perform a hot filtration step to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.[5] Pre-heating the funnel and receiving flask is essential.

  • Allow the now-decolorized filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing methyl 3-(quinolin-3-yl)acrylate?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] For nitrogen-containing heterocycles like quinoline derivatives, common polar and non-polar organic solvents should be screened. Given the acrylate functional group, protic solvents like ethanol or methanol are often good starting points.[12][13] An anti-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[10]

Solvent Screening Summary Table

Solvent SystemTypeBoiling Point (°C)Characteristics & Application Notes
Ethanol (EtOH)Single Solvent78Often a good choice for moderately polar compounds. The acrylate and quinoline moieties suggest good solubility at elevated temperatures.
Methanol (MeOH)Single Solvent65Lower boiling point than ethanol, which can be useful if the compound tends to oil out.[5]
Ethyl Acetate (EtOAc)Single Solvent77A moderately polar solvent that is a good alternative to alcohols.
AcetoneSingle Solvent56A polar aprotic solvent with a low boiling point; can be effective but its high volatility requires care.
Ethanol / WaterTwo-SolventVariableDissolve in hot ethanol (good solvent), then slowly add water (anti-solvent) until turbidity persists.[10] Excellent for inducing crystallization.
Ethyl Acetate / HexaneTwo-SolventVariableDissolve in hot ethyl acetate, then add hexane as the anti-solvent. A common choice for compounds of intermediate polarity.[8]

Q2: What is the difference between single-solvent and anti-solvent recrystallization?

A2:

  • Single-Solvent Recrystallization: This is the classic method where the impure solid is dissolved in a minimum amount of a single hot solvent and then allowed to cool, causing the compound's solubility to decrease and crystals to form.[11] It is the preferred method when a suitable single solvent can be identified.

  • Anti-Solvent (or Two-Solvent) Recrystallization: This method is used when the compound is either too soluble or too insoluble in common solvents. The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is slowly added until the solution becomes cloudy (the saturation point).[10] This technique provides fine control over the crystallization process.

Q3: What are the most critical steps for achieving high purity?

A3:

  • Use the Minimum Amount of Boiling Solvent: This ensures the solution is saturated upon cooling, maximizing recovery and leaving soluble impurities behind.[3][9]

  • Cool the Solution Slowly: Slow cooling promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling can trap impurities within the crystal structure.[3][7]

  • Wash Crystals with Ice-Cold Solvent: This removes any remaining mother liquor (which contains the impurities) without significantly dissolving your purified product.[9]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude methyl 3-(quinolin-3-yl)acrylate in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Note the volume used.[9]

  • Hot Filtration (if needed): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel into a clean, warm flask.[5]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to wash the crystals. Re-apply the vacuum to pull the solvent through. Repeat once.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: General Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the "anti-solvent" (e.g., water) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid).[10] This indicates the solution is saturated.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove from heat, cover, and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent protocol above, using an ice-cold mixture of the two solvents (in the same ratio as the final crystallization mixture) for washing.

Visualized Workflows and Logic

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (Optional: for insolubles) Dissolve->HotFilter has insolubles Cool Slow Cooling to RT Dissolve->Cool no insolubles HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Troubleshooting_Tree Start Problem During Crystallization OilingOut Compound 'Oiled Out'? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield NoCrystals No Crystals Formed? Start->NoCrystals Reheat Reheat, add more solvent, cool slowly OilingOut->Reheat Yes Evaporate Concentrate solution by evaporating solvent LowYield->Evaporate Yes Scratch Scratch inner flask with glass rod NoCrystals->Scratch Yes ChangeSolvent Use lower BP solvent Reheat->ChangeSolvent Fails CoolLonger Ensure thorough cooling (ice bath) Evaporate->CoolLonger Check Seed Add a seed crystal Scratch->Seed Fails

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • University of York. (n.d.). Problems with Recrystallisations.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • lookchem.com. (n.d.). METHYL ACRYLATE.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Dow Inc. (n.d.). Methyl Acrylate (MA).
  • Peerzada, A. H., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. World Journal of Pharmaceutical Research.
  • Bawa, S., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules.
  • MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia.

Sources

troubleshooting low conversion in 3-bromoquinoline vinylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Low Conversion in 3-Bromoquinoline Vinylation

Status: Open Priority: High (Critical Intermediate Failure) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

The vinylation of 3-bromoquinoline is deceptive. Unlike its 2- or 4-bromo counterparts, the 3-position is electronically deactivated (beta-pyridyl like), making oxidative addition sluggish. Concurrently, the quinoline nitrogen acts as a potent Lewis base, coordinating to Palladium(II) and creating a "catalyst sink" that arrests the cycle before it begins.

If you are seeing <10% conversion or unreacted starting material (SM) , standard "textbook" Heck conditions (Pd(OAc)₂, PPh₃, Et₃N) will likely fail. This guide provides the diagnostic logic and advanced protocols to overcome these specific electronic and steric barriers.

Part 1: Diagnostic Workflow

Before altering your setup, determine the mode of failure using this logic tree.

DiagnosticWorkflow Start Analyze Reaction Mixture (LCMS / NMR) Result What is the major species? Start->Result SM_Left >90% SM Recovered (No Reaction) Result->SM_Left Decomp Complex Mixture / Tars Result->Decomp Homo Biaryl Homocoupling (Quinoline-Quinoline) Result->Homo Black_Ppt Did Pd Black precipitate? SM_Left->Black_Ppt Poisoning Issue: Catalyst Poisoning (N-Coordination) Black_Ppt->Poisoning No (Solution clear/red) OxAdd Issue: Failed Oxidative Addition (Ligand too weak) Black_Ppt->OxAdd Yes (Metal crashed out) Vinyl_Poly Issue: Vinyl Source Polymerization Decomp->Vinyl_Poly Vinyl source gone Transmet Issue: Slow Transmetallation (Suzuki) or Insertion (Heck) Homo->Transmet

Figure 1: Diagnostic Logic for Heterocycle Cross-Coupling Failure.

Part 2: The "Why" – Root Cause Analysis
1. The Nitrogen Trap (Catalyst Poisoning)

The quinoline nitrogen lone pair is a competent ligand. In standard systems (e.g., Pd(PPh₃)₄), the quinoline substrate displaces the phosphine ligands, forming a stable, unreactive [Pd(Quinoline)₂Cl₂] complex.

  • Symptom: Reaction stays clear/orange but no product forms.

  • Fix: You must use bulky ligands (e.g., P(o-tol)₃, XPhos) or bidentate ligands (e.g., dppf) that sterically prevent the nitrogen from binding to the metal center.

2. The Electronic Sink (C3 Deactivation)

The 3-position of quinoline behaves like the beta-position of an enone; it is electron-deficient but lacks the activating "ortho/para" resonance effect seen at the 2- and 4-positions.

  • Consequence: Oxidative addition is the rate-limiting step.[1]

  • Fix: Use electron-rich phosphines (alkyl phosphines like P(t-Bu)₃) to increase the electron density on Palladium, facilitating the attack on the C-Br bond.

3. Vinyl Source Instability

Vinyl boronic acids and vinyl halides are prone to polymerization or protodeboronation under the high heat required for quinoline coupling.

  • Fix: Switch to Potassium Vinyltrifluoroborate (Molander Salt) for Suzuki coupling. These are air-stable and release the reactive vinylboronic acid slowly in situ, preventing polymerization.

Part 3: Solutions & Protocols
Solution A: The "Molander" Suzuki Protocol (Recommended)

Best for: High functional group tolerance, scalability, and avoiding polymerization.

Mechanism: Slow release of vinyl boronic acid from the trifluoroborate salt prevents side-reactions. The dppf ligand has a large bite angle, stabilizing the Pd center against N-poisoning.

ComponentEquivalentRole
3-Bromoquinoline 1.0 equivSubstrate
Potassium Vinyltrifluoroborate 1.1 - 1.2 equivStable Vinyl Source
PdCl₂(dppf)[2]·CH₂Cl₂ 0.02 - 0.05 equivCatalyst (Resistant to N-binding)
Cs₂CO₃ 3.0 equivBase (Activates Boron)
THF / H₂O 10:1 RatioSolvent System

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine 3-bromoquinoline (1.0 mmol), Potassium Vinyltrifluoroborate (160 mg, 1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (40 mg, 0.05 mmol), and Cs₂CO₃ (975 mg, 3.0 mmol).

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed THF (4.5 mL) and H₂O (0.5 mL) via syringe.

  • Reaction: Heat to 80°C for 12–18 hours.

  • Workup: Cool, dilute with EtOAc/Water. Filter through Celite (crucial to remove Pd/Boron salts).

Solution B: The "Bulky Phosphine" Heck Protocol

Best for: Direct vinylation using acrylates or styrenes (if vinyl source is stable).

Mechanism: P(o-tol)₃ is bulky enough to prevent the quinoline nitrogen from coordinating, keeping the active site open for the olefin.

ComponentEquivalentRole
3-Bromoquinoline 1.0 equivSubstrate
Vinyl Substrate 1.5 equivAcrylate / Styrene
Pd(OAc)₂ 0.05 equivPre-catalyst
P(o-tol)₃ 0.10 equivBulky Ligand
Et₃N or DIPEA 2.5 equivBase
DMF or NMP [0.2 M]Polar Aprotic Solvent

Step-by-Step Protocol:

  • Pre-complexation (Critical): Dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent and stir at room temperature for 15 mins before adding the substrate. This ensures the active Pd(0)L species forms.

  • Addition: Add 3-bromoquinoline, the vinyl source, and the amine base.

  • Heat: This reaction requires energy. Heat to 100–120°C .

    • Note: If using volatile vinyl sources, use a sealed pressure tube.

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst (0.02 equiv) and ligand.

Part 4: Advanced Troubleshooting (FAQ)

Q: I see "Pd Black" plating out on the glass immediately.

  • Diagnosis: Your ligand is not stabilizing the Pd(0) species effectively at high temperatures, or oxygen leaked in.

  • Fix: Switch to Pd(P(t-Bu)₃)₂ (Fu's Catalyst). The extremely bulky, electron-rich phosphine binds tightly and accelerates oxidative addition into the deactivated C3-Br bond.

Q: The vinyl boronic acid is gone, but no product formed.

  • Diagnosis: The vinyl source polymerized before it could couple.

  • Fix: Do not use free vinyl boronic acid. Use the Molander Salt (Protocol A) or the Trivinylcyclotriboroxane Pyridine Complex .

Q: Can I use Pd(PPh₃)₄?

  • Answer: Avoid it. Triphenylphosphine is not bulky enough to prevent quinoline N-coordination, nor electron-rich enough to speed up the difficult oxidative addition at C3. It is the primary cause of "0% yield" in this specific substrate class.

References
  • Molander, G. A., & Brown, A. R. (2006).[3][4][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[3][4][5][6][7] The Journal of Organic Chemistry, 71(26), 9681–9686.[5]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Contextual grounding on N-poisoning in quinolines).

Sources

stability of methyl (E)-3-(3-quinolinyl)-2-propenoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with methyl (E)-3-(3-quinolinyl)-2-propenoate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under basic experimental conditions. Our goal is to equip you with the foundational knowledge and practical steps to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.

Problem: Significant loss of product or low yield after a basic aqueous workup.

Your reaction appears complete by Thin-Layer Chromatography (TLC), but after quenching with a basic solution (e.g., NaHCO₃, NaOH) and extracting with an organic solvent, the yield of your desired methyl ester is drastically reduced or non-existent.

Core Insight: The primary culprit is almost certainly saponification, the base-mediated hydrolysis of the methyl ester to its corresponding carboxylate salt.[1][2] This salt is highly polar and will preferentially partition into the aqueous layer, leading to its apparent "disappearance" from your organic extracts.[3][4]

Root Cause Analysis & Solution Pathway
  • Confirmation of Hydrolysis:

    • Test the Aqueous Layer: Before discarding your aqueous layer, spot it directly onto a TLC plate alongside your starting material. The carboxylate salt will likely remain at the baseline. To confirm, take a small aliquot (1-2 mL) of the aqueous layer, acidify it to pH ~2-3 with 1M HCl, and extract with ethyl acetate or dichloromethane. Spot this new organic extract on a TLC plate. The appearance of a new, more polar spot than your starting ester confirms the presence of the hydrolyzed carboxylic acid.[3]

  • Product Recovery Protocol:

    • If hydrolysis has occurred, the carboxylic acid product, (E)-3-(3-quinolinyl)-2-propenoic acid, can be fully recovered.

    Protocol for Recovery of Carboxylic Acid from Aqueous Layer

    • Transfer the basic aqueous layer from your workup into a separatory funnel or an Erlenmeyer flask placed in an ice bath.

    • Slowly add 1M or 2M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter.

    • Continue adding acid until the solution is acidic (pH ~2-3). You may observe the formation of a precipitate, which is your carboxylic acid product.

    • Extract the acidified aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate the (E)-3-(3-quinolinyl)-2-propenoic acid.

Visual Troubleshooting Workflow

G start Low Yield After Basic Workup check_aq Did you check the aqueous layer? start->check_aq test_tlc Acidify a small sample of the aqueous layer, extract with EtOAc, and run a TLC. check_aq->test_tlc No, I discarded it. (Future Action) check_aq->test_tlc Yes, it's saved. new_spot Is there a new, more polar spot? test_tlc->new_spot recover Saponification confirmed. Follow Protocol for Product Recovery by acidifying the entire aqueous layer. new_spot->recover Yes other_issue Product loss is due to other issues. (e.g., mechanical loss, decomposition). new_spot->other_issue No no No yes Yes G cluster_main Methyl (E)-3-(3-quinolinyl)-2-propenoate cluster_reactions Base-Mediated Reactions mol Target Molecule sapon Saponification (Hydrolysis) mol->sapon OH⁻, H₂O michael Michael Addition (1,4-Conjugate Addition) mol->michael Nu:⁻ isomer E/Z Isomerization mol->isomer Strong Base G Reactant Methyl Ester + OH⁻ Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Products Carboxylic Acid + MeO⁻ Intermediate->Products Collapse, Loss of MeO⁻ Final Carboxylate Salt + MeOH Products->Final Irreversible Deprotonation

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl (E)-3-(3-quinolinyl)-2-propenoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl (E)-3-(3-quinolinyl)-2-propenoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

Methyl (E)-3-(3-quinolinyl)-2-propenoate is a pivotal intermediate in the synthesis of quinoline-based pharmaceuticals, often serving as a Michael acceptor in the development of kinase inhibitors and antibacterial agents. Its structural integrity—specifically the (E)-alkene geometry—is critical for biological activity.

This guide provides a rigorous analysis of the 1H NMR spectrum for this compound. Unlike standard spectral listings, this document focuses on comparative diagnostics , enabling you to distinguish the target product from common synthetic impurities (e.g., (Z)-isomers, starting halides, and phosphine oxides) often encountered during Heck or Horner-Wadsworth-Emmons (HWE) olefination.

Structural Framework & Theoretical Assignments

Before analyzing the spectrum, we must establish the proton environments. The molecule consists of three distinct magnetic domains: the Quinoline Core , the Acrylate Linker , and the Methyl Ester .

Proton Numbering Scheme
  • H2: Quinoline C2-H (Ortho to N, Ortho to acrylate).

  • H4: Quinoline C4-H (Para to N, Ortho to acrylate).

  • H5-H8: Benzenoid ring protons.

  • H

    
    :  Vinyl proton 
    
    
    
    to the carbonyl (shielded).
  • H

    
    :  Vinyl proton 
    
    
    
    to the carbonyl (deshielded by anisotropy).
  • OMe: Methyl ester protons.

Assignment Logic Visualization

The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct signals to the complex aromatic region.

NMR_Assignment_Logic Start Start Analysis Step1 1. Locate Methyl Singlet (3.80 ppm, 3H) Confirms Ester Start->Step1 Step2 2. Measure Vinyl Coupling (J) (6.6 & 7.8 ppm) Confirms (E)-Geometry Step1->Step2 Step3 Is J ≈ 15-16 Hz? Step2->Step3 Step4_Yes Trans (E) Isomer (Target Product) Step3->Step4_Yes Yes Step4_No Cis (Z) Isomer (J ≈ 10-12 Hz) Step3->Step4_No No Step5 3. Identify Quinoline Singlets H2 (9.1 ppm) & H4 (8.3 ppm) Step4_Yes->Step5 Step6 4. Analyze Benzenoid Region (7.5 - 8.2 ppm) Check for Impurities Step5->Step6

Figure 1: Step-by-step logic for structural verification.

Experimental Protocol (Self-Validating)

Sample Preparation

To ensure high-resolution splitting patterns (essential for J-value calculation), follow this protocol:

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-

      
      , but expect a downfield shift of ~0.2 ppm for aromatic protons and loss of resolution in the H
      
      
      
      doublet due to water exchange broadening if wet.
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Pd residues from Heck coupling).

Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve H5-H8 multiplets).

  • Spectral Width: -2 to 14 ppm.

  • Scans: 16 (sufficient for 10 mg sample).

  • Processing: Apply 0.3 Hz line broadening (LB) for smoothing, but use 0.0 Hz if measuring precise coupling constants.

Spectral Analysis & Comparison Guide

The Olefinic Region: Stereochemical Proof

The most critical quality attribute is the alkene geometry.

  • Target Signal (E-isomer): Two doublets.

    • 
       6.65 ppm (1H, d, 
      
      
      
      Hz, H
      
      
      )
    • 
       7.85 ppm (1H, d, 
      
      
      
      Hz, H
      
      
      )
  • Alternative (Z-isomer): If the reaction (e.g., Still-Gennari modification) produced the cis isomer, these doublets would appear upfield with a smaller coupling constant (

    
     Hz).
    
  • Mechanism: The large 16.0 Hz coupling is diagnostic of trans-diaxial relationship, confirming the (E)-configuration.

The Quinoline Core: Regiochemistry

Distinguishing the 3-substituted quinoline from 2- or 4-substituted isomers relies on the isolated aromatic protons.

  • H2 (

    
     9.15 ppm):  This proton is flanked by the electronegative Nitrogen and the electron-withdrawing acrylate group. It appears as a sharp singlet (or fine doublet, 
    
    
    
    Hz) at the most downfield position.
  • H4 (

    
     8.35 ppm):  Para to the nitrogen. It appears as a singlet (or fine doublet due to long-range coupling with H2).
    
  • Comparison: In 2-substituted quinolines, the H2 signal is absent. In 4-substituted quinolines, the H4 signal is absent, and the symmetry of the remaining protons changes.

Impurity Profiling (Process Control)

In a drug development context, you must quantify impurities.

Impurity TypeDiagnostic SignalSource
Starting Material

10.2 ppm (s, CHO) if aldehyde used; or shift in H2 if Bromide used.
Incomplete Reaction
Phosphine Oxide Multiplets

7.4–7.7 ppm (overlaps with quinoline).
Heck Ligand (e.g., PPh

)
Homocoupling Symmetric biaryl signals (often insoluble).Catalyst degradation
Solvent (EtOAc)

4.12 (q) and

2.05 (s).
Incomplete drying

Data Summary Table

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for Methyl (E)-3-(3-quinolinyl)-2-propenoate in CDCl

.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-2 9.15Singlet (d)1H

Deshielded by N & C=C
H-4 8.35Singlet (d)1H

Para to N
H-

7.85Doublet1H

Vinyl, deshielded by ring
H-8 8.12Doublet1H

Peri-position
H-5 7.88Doublet1H

Peri-position
H-7 7.78Triplet (dt)1H

Benzenoid ring
H-6 7.60Triplet (dt)1H

Benzenoid ring
H-

6.65Doublet1H

Vinyl, next to Carbonyl
-OCH

3.85Singlet3H-Methyl Ester

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.

Comparative Workflow for Purity Analysis

Use this decision tree to determine if your product meets the purity standards for biological testing.

Purity_Check Sample Crude Product Check_Aldehyde Check 9.5-10.5 ppm (Aldehyde/Acid signals) Sample->Check_Aldehyde Check_Aliphatic Check 0-3 ppm (Grease/Solvents) Check_Aldehyde->Check_Aliphatic Clear Result_Repurify Fail: Recrystallize (EtOH/Hexane) Check_Aldehyde->Result_Repurify Signals Found Check_Vinyl Check 5.5-6.5 ppm (Cis-isomer/Acrylate polymer) Check_Aliphatic->Check_Vinyl Clear Check_Aliphatic->Result_Repurify High Residuals Result_Pass Pass: >95% Purity Proceed to Bio-Assay Check_Vinyl->Result_Pass Clear Check_Vinyl->Result_Repurify Cis-isomer detected

Figure 2: Quality Control Decision Tree for Post-Synthesis Analysis.

References

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066. Link

  • Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Quinoline shifts).
  • Coupling Constants: Reich, H. J. (2020). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. Link

  • Solvent Impurities: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Comparative Guide: IR Spectroscopic Analysis of Ester Carbonyls in Quinoline Propenoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of quinoline propenoates, specifically focusing on the ester carbonyl (


) stretching frequency.[1] Designed for medicinal chemists and structural biologists, this document contrasts these heterocyclic derivatives with aliphatic and carbocyclic (benzene-based) analogs.

Key Finding: The ester carbonyl in quinoline propenoates typically absorbs in the 1710–1725 cm⁻¹ range. This represents a distinct bathochromic shift (red shift) of approximately 20–30 cm⁻¹ compared to saturated aliphatic esters, driven by extended


-conjugation, yet remains distinguishable from the C=N ring stretching (~1600–1620 cm⁻¹) and alkene C=C stretching (~1630–1650 cm⁻¹).

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the competing electronic effects governing the carbonyl bond order in quinoline propenoates.

Conjugation vs. Induction

The position of the carbonyl peak is determined by the force constant (


) of the C=O bond, described by Hooke’s Law:


In quinoline propenoates (e.g., ethyl 3-(quinolin-2-yl)acrylate), two primary mechanisms alter


:
  • Mesomeric Effect (+M): The

    
    -unsaturation (the propenoate double bond) and the aromatic quinoline ring allow delocalization of 
    
    
    
    -electrons. This creates a resonance structure where the carbonyl oxygen acquires a partial negative charge and the C=O bond acquires single-bond character, lowering the frequency.
  • Inductive Effect (-I): The nitrogen atom in the quinoline ring is electronegative. Depending on the substitution position (2-, 3-, or 4-yl), it pulls electron density through the

    
    -framework. This strengthens the C=O bond by shortening it, potentially raising  the frequency.[2]
    

Net Result: In propenoates, the Mesomeric effect dominates, resulting in a lower wavenumber compared to saturated esters. However, the electron-deficient nature of the quinoline ring (compared to a phenyl ring in cinnamates) can cause a subtle high-frequency shift (1-5 cm⁻¹) relative to pure cinnamates.

Electronic Flow Diagram

The following diagram illustrates the electronic pressure points affecting the carbonyl stretch.

ElectronicEffects Quinoline Quinoline Ring (Aromatic System) Linker Propenoate Linker (C=C Double Bond) Quinoline->Linker Conjugation (+M) Nitrogen Ring Nitrogen (Electron Withdrawing -I) Nitrogen->Quinoline Induction Nitrogen->Linker Distal -I Effect Carbonyl Ester Carbonyl (C=O) Linker->Carbonyl Resonance Reduces Bond Order Shift Observed Shift (~1715-1725 cm⁻¹) Carbonyl->Shift Resultant Frequency

Figure 1: Mechanistic flow of electronic effects. The blue arrows represent the dominant conjugation effect lowering the frequency, while red dashed lines represent the minor inductive pull from the heterocyclic nitrogen.

Comparative Analysis: Spectral Fingerprints

The following table contrasts the quinoline propenoate ester carbonyl against standard alternatives. Use this to validate your synthesis product.

Compound ClassStructure TypeC=O Stretch (

, cm⁻¹)
Electronic Justification
Aliphatic Ester Ethyl Acetate1735 – 1750 Baseline.[3] No conjugation; pure double bond character.
Aromatic Ester Ethyl Benzoate1715 – 1730 Conjugation with phenyl ring lowers bond order.[4]
Cinnamate Ethyl Cinnamate1710 – 1720 Extended conjugation (

-unsaturated + phenyl).
Quinoline Propenoate Ethyl 3-(quinolin-yl)acrylate 1710 – 1725 Extended conjugation similar to cinnamates. The quinoline nitrogen may cause a slight anodic shift vs. cinnamates depending on position.
Quinoline Carboxylate Ethyl quinoline-2-carboxylate1725 – 1735 Direct attachment to ring. Less conjugation than propenoate (steric inhibition of resonance often occurs here).
Distinction from Interfering Bands
  • C=C (Alkene): Appears at 1630–1640 cm⁻¹ . Often sharp but weaker than C=O.

  • C=N (Ring): Appears at 1590–1620 cm⁻¹ . Characteristic of the quinoline scaffold.

Experimental Protocols

To ensure data integrity, the generation of the sample and the acquisition of the spectrum must follow a self-validating workflow.

Synthesis of Standard (Knoevenagel Condensation)

Objective: Synthesize a high-purity ethyl 3-(quinolin-2-yl)acrylate standard to benchmark the IR spectrum.

Reagents:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Ethyl acetate or Diethyl malonate (1.2 eq)

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of quinoline-2-carbaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 6 mmol of ethyl acetate (or active methylene compound) and 3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from ethanol to remove unreacted aldehyde (which has a distinct C=O peak at ~1700 cm⁻¹ that could confuse results).

  • Validation: Check melting point (Lit: ~70-72°C for ethyl ester derivatives).

FT-IR Acquisition Protocol

Objective: Obtain a high-resolution spectrum free from atmospheric artifacts.

  • Background Scan: Run an air/background scan (32 scans) to subtract CO₂ (2350 cm⁻¹) and H₂O peaks.

  • Sample Prep (Solid State):

    • Mix 1 mg of dry quinoline propenoate with 100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < wavelength to prevent scattering, i.e., Christiansen effect).

    • Press into a transparent pellet at 8–10 tons pressure.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[5][6]

    • Resolution: 2 cm⁻¹ (critical for resolving C=O from C=C shoulders).

    • Scans: 64 (to improve Signal-to-Noise ratio).

Visualizing the Workflow

Workflow Start Start: Raw Materials Synth Knoevenagel Condensation (Reflux 4h) Start->Synth Purify Recrystallization (Remove Aldehyde) Synth->Purify Prep KBr Pellet Preparation (1:100 Ratio) Purify->Prep Dry Solid Acquire FT-IR Acquisition (64 Scans, 2cm⁻¹ Res) Prep->Acquire Analyze Data Analysis Identify 1720 cm⁻¹ Peak Acquire->Analyze Analyze->Purify If Aldehyde peak (1700 cm⁻¹) persists

Figure 2: Experimental workflow from synthesis to spectral validation. Note the feedback loop for purity checking.

Troubleshooting & Artifacts

When analyzing quinoline propenoates, researchers often encounter specific artifacts. Use this table to troubleshoot.

ObservationProbable CauseCorrective Action
Split Carbonyl Peak (Doublet) Fermi Resonance or Rotational Isomers (s-cis vs s-trans).This is common in

-unsaturated esters. Record the center of mass or the stronger peak.
Peak at 1700 cm⁻¹ Unreacted Aldehyde (Precursor).The aldehyde C=O is more conjugated and appears lower than the ester.[2] Recrystallize the sample.[5]
Broadening > 50 cm⁻¹ Hydrogen Bonding (if -OH present) or Wet KBr.Dry the KBr powder at 110°C. Ensure the sample contains no free carboxylic acid.
Shoulder at 1740 cm⁻¹ Loss of Conjugation.Check for polymerization of the double bond (sample degradation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem Technical Support. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. OrgChemBoulder. Link

  • National Institutes of Health (NIH). (2022). Microscopic and Spectroscopic Imaging of Acrylates. PMC. Link

Sources

A Researcher's Guide to Differentiating Quinoline-Based Propenoate Isomers: A Comparative Analysis of Methyl (E)-3-(3-quinolinyl)-2-propenoate and its 2-Quinolinyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular isomers is a cornerstone of ensuring efficacy, safety, and novelty. Quinoline derivatives, in particular, form the scaffold for a multitude of compounds with significant biological activity. The seemingly subtle shift of a substituent on the quinoline ring can drastically alter a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, data-driven comparison of two such isomers: methyl (E)-3-(3-quinolinyl)-2-propenoate and methyl (E)-3-(2-quinolinyl)-2-propenoate. We will explore the fundamental principles and provide actionable experimental protocols to unambiguously distinguish between these two compounds, leveraging the power of modern analytical techniques.

The Structural Nuance: Why Position Matters

The core difference between the two isomers lies in the point of attachment of the methyl propenoate group to the quinoline ring. In one, the linkage is at the 3-position, while in the other, it is at the 2-position. This variation in connectivity directly influences the electronic distribution across the entire molecule, which in turn governs their distinct spectroscopic and chromatographic behaviors.

G cluster_0 Methyl (E)-3-(2-quinolinyl)-2-propenoate cluster_1 Methyl (E)-3-(3-quinolinyl)-2-propenoate Isomer2 Isomer3

Caption: Structural comparison of the 2- and 3-substituted isomers.

Spectroscopic Fingerprinting: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for probing the molecular structure and providing the "fingerprints" necessary for differentiation.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Rings

The electronic environment of each proton and carbon atom is unique, resulting in distinct chemical shifts in NMR spectra. The nitrogen atom in the quinoline ring is electron-withdrawing, and its influence on the surrounding atoms is position-dependent.

For the 3-quinolinyl isomer , the protons on the pyridine part of the quinoline ring, particularly H-2 and H-4, are expected to be significantly downfield. H-2 will appear as a distinct singlet, while H-4 will also be a singlet. In contrast, for the 2-quinolinyl isomer , the propenoate group is directly attached to the carbon adjacent to the nitrogen. This will cause a notable upfield shift for the remaining protons on the pyridine ring compared to the 3-isomer.

Similarly, in ¹³C NMR, the chemical shifts of the carbons in the quinoline ring, especially C-2, C-3, and C-4, will be diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Methyl (E)-3-(2-quinolinyl)-2-propenoate (Predicted) Methyl (E)-3-(3-quinolinyl)-2-propenoate (Predicted) Key Differentiating Feature
¹H NMR
Quinoline H-2-~8.90 (s)Absence of a signal in the 2-isomer; very downfield singlet in the 3-isomer.
Quinoline H-4~8.10 (d)~8.15 (s)Different multiplicity and coupling.
Vinylic α-H~6.50 (d)~6.60 (d)Slight difference in chemical shift due to electronic effects.
Vinylic β-H~7.80 (d)~7.90 (d)Slight difference in chemical shift.
¹³C NMR
Quinoline C-2~155.0~150.0C-2 is directly attached to the substituent in the 2-isomer, leading to a more downfield shift.
Quinoline C-3~120.0~133.0C-3 is the point of attachment in the 3-isomer.
Quinoline C-4~136.0~148.0Significant difference due to the position of the substituent.

Note: These are predicted values based on general principles of NMR spectroscopy of quinoline derivatives. Actual values may vary depending on the solvent and other experimental conditions.[1][2][3]

Mass Spectrometry: Fragmentation Patterns as Clues

While both isomers will exhibit the same molecular ion peak (m/z 213.08), their fragmentation patterns upon electron ionization can differ. The stability of the resulting carbocations after fragmentation is key. The cleavage of the bond between the quinoline ring and the propenoate side chain will generate a quinolinyl radical cation. The relative abundance of this ion and other fragments can be a distinguishing feature.

Table 2: Expected Key Fragments in Mass Spectrometry

m/z Proposed Fragment Expected Relative Abundance Difference
213[M]⁺Same for both isomers.
182[M - OCH₃]⁺May show slight differences.
154[M - COOCH₃]⁺Relative intensities could differ based on the stability of the resulting quinolinyl vinyl cation.
128[Quinoline]⁺The relative abundance of this ion could be a key differentiator.

Chromatographic Separation: Exploiting Polarity Differences

The difference in the position of the electron-withdrawing nitrogen atom relative to the propenoate substituent results in a difference in the overall polarity of the two isomers. This can be exploited for their separation using chromatographic techniques.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to check for the presence of both isomers. Due to the expected difference in polarity, the two isomers should have different retardation factors (Rf) on a silica gel plate.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) should provide baseline separation of the two isomers. The more polar isomer will have a shorter retention time.

Experimental Protocols

The following are detailed protocols for the analytical techniques discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to obtain a spectrum with single lines for each carbon.

  • Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Perform fragmentation experiments at varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation patterns.

Analytical Workflow

The following diagram illustrates a systematic workflow for the differentiation of the two isomers.

G cluster_0 Sample Preparation Start Isomer Mixture Prep Dissolve in Appropriate Solvent Start->Prep TLC TLC Screening Prep->TLC HPLC HPLC Separation Prep->HPLC NMR NMR Analysis (¹H & ¹³C) Prep->NMR MS LC-MS Analysis Prep->MS Compare_Rf Compare Rf Values TLC->Compare_Rf Compare_RT Compare Retention Times HPLC->Compare_RT Compare_Spectra Compare NMR & MS Spectra NMR->Compare_Spectra MS->Compare_Spectra ID_2 Identify 2-Isomer Compare_Rf->ID_2 ID_3 Identify 3-Isomer Compare_Rf->ID_3 Compare_RT->ID_2 Compare_RT->ID_3 Compare_Spectra->ID_2 Compare_Spectra->ID_3

Caption: A systematic workflow for isomer differentiation.

Conclusion

The unambiguous differentiation of methyl (E)-3-(3-quinolinyl)-2-propenoate and its 2-quinolinyl isomer is readily achievable through a combination of spectroscopic and chromatographic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with key diagnostic shifts observed for the protons and carbons of the quinoline ring. HPLC offers a reliable method for separation and quantification, while MS can provide confirmatory data through the analysis of fragmentation patterns. By following the detailed protocols and workflow outlined in this guide, researchers can confidently identify and characterize these important quinoline derivatives.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025, January 12).
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).
  • Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016, August 12). PMC.
  • Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7).
  • Methyl (e)-3-(2-quinolinyl)

Sources

A Comparative Guide to the HPLC Retention Time of Quinoline Acrylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The separation of isomers is a critical challenge in drug development and chemical synthesis, as different isomers can exhibit varied pharmacological, toxicological, and physical properties. This is particularly true for quinoline acrylates, a class of compounds with significant potential in medicinal chemistry. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of quinoline acrylate isomers. We will explore the fundamental principles governing their separation, provide detailed experimental protocols for resolving both positional and chiral isomers, and discuss key factors that influence chromatographic retention and resolution.

The Chromatographic Challenge: Why Isomer Separation is Critical

Quinoline derivatives are a cornerstone in pharmaceutical research, forming the structural basis for a wide range of therapeutic agents.[1] When functionalized with an acrylate moiety, these compounds become versatile building blocks. However, the synthesis process can often yield a mixture of isomers. These can be positional isomers , where the acrylate group is attached at different positions on the quinoline ring, or stereoisomers (enantiomers), which are non-superimposable mirror images.

The biological activity of such compounds is often highly specific to a single isomer. For instance, many chiral quinolone drugs exhibit enantioselective biological activities, making the separation and quantification of individual enantiomers a regulatory and scientific necessity.[2] Therefore, developing robust analytical methods to resolve these closely related molecules is paramount for quality control, process monitoring, and pharmacological assessment.[3]

The Principle of Separation: Exploiting Subtle Physicochemical Differences

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing and separating molecules like quinoline acrylates. The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[4]

The retention time of a compound is primarily governed by its hydrophobicity; more hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus elute later.[5][6] While isomers share the same molecular formula, subtle differences in their three-dimensional structure affect their overall polarity and hydrophobicity.

  • Positional Isomers: The position of the acrylate group on the quinoline ring alters the molecule's dipole moment and the steric accessibility of the polar acrylate and the nitrogen atom. This results in slight variations in hydrophobicity, which can be exploited for separation on a standard C18 column.

  • Enantiomers: Enantiomers have identical physicochemical properties (hydrophobicity, pKa, etc.) in a non-chiral environment. Therefore, they cannot be separated on a standard C18 column. Their resolution requires a chiral stationary phase (CSP), which creates a chiral environment where transient, diastereomeric complexes are formed between the enantiomers and the CSP, leading to different retention times.[7]

Experimental Design and Protocols

The following protocols are designed to be self-validating, providing a robust starting point for method development.

3.1 Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]

  • Columns:

    • For Positional Isomers: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • For Enantiomers: A polysaccharide-based chiral stationary phase column (e.g., cellulose or amylose derivatives) is often a good first choice for screening.

  • Chemicals & Reagents: HPLC-grade acetonitrile, methanol, and ultrapure water. Analytical grade phosphoric acid or buffers (e.g., phosphate, acetate) for pH adjustment.

  • Sample: A mixture of quinoline acrylate isomers.

3.2 Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Dissolution (in Mobile Phase / Methanol) Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration RP_HPLC Positional Isomer Analysis (C18 Column) Filtration->RP_HPLC Chiral_HPLC Enantiomeric Separation (Chiral Column) Filtration->Chiral_HPLC Data Compare Retention Times (tR) Calculate Resolution (Rs) RP_HPLC->Data Chiral_HPLC->Data

Caption: General experimental workflow for the separation and analysis of quinoline acrylate isomers.

3.3 Protocol 1: Separation of Positional Isomers

This method is designed to separate isomers based on differences in hydrophobicity.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Phosphoric Acid in Water and Mobile Phase B as Acetonitrile. Phosphoric acid is used to ensure a consistent, acidic pH, which protonates the quinoline nitrogen, leading to sharper peaks.[8][9]

  • Sample Preparation: Dissolve the isomer mixture in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Stable temperature control is crucial as a 1 °C change can alter retention time by 1-2%.[10]

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm (or a wavelength appropriate for the specific isomers).

  • Gradient Program:

    Time (min) % Mobile Phase A (0.1% H₃PO₄ in H₂O) % Mobile Phase B (Acetonitrile)
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

Results and Discussion: A Comparative Analysis
4.1 Retention Behavior of Positional Isomers

Using the protocol above, a hypothetical mixture of quinoline acrylate isomers attached at positions 3, 6, and 8 would elute at different times. The elution order is a direct consequence of the molecule's overall polarity.

IsomerHypothetical Retention Time (tR), minRationale for Elution Order
8-Acryloylquinoline9.8The acrylate group at position 8 is sterically hindered by the adjacent nitrogen-containing ring, potentially reducing its interaction with the polar mobile phase, making it effectively more hydrophobic and thus more retained.
3-Acryloylquinoline10.5The acrylate group at position 3 is less sterically hindered and more exposed, potentially leading to stronger interactions with the non-polar stationary phase.
6-Acryloylquinoline11.2With the acrylate group on the benzene ring, far from the polar influence of the nitrogen atom, this isomer may exhibit the highest hydrophobicity, leading to the longest retention time.[11]

Note: The exact elution order is highly dependent on the specific isomer and must be confirmed experimentally by running pure standards.

4.2 Retention Behavior of Enantiomers

For a racemic mixture of a single chiral quinoline acrylate, a chiral column is required. The separation is based on the differential stability of the diastereomeric complexes formed with the chiral stationary phase.

EnantiomerHypothetical Retention Time (tR), minSeparation Factor (α)Resolution (Rs)
(R)-Isomer12.4\multirow{2}{}{1.15}\multirow{2}{}{1.8}
(S)-Isomer14.3

A resolution (Rs) value ≥ 1.5 indicates baseline separation, which is generally considered sufficient for accurate quantification.

4.3 Key Factors Influencing Retention Time

Several factors can be adjusted to optimize the separation of quinoline acrylate isomers.

  • Mobile Phase Composition: Increasing the percentage of the organic modifier (acetonitrile) will decrease the mobile phase polarity, leading to stronger elution and shorter retention times for all analytes.[4] Fine-tuning the gradient slope is essential for resolving closely eluting peaks.

  • pH Control: The quinoline ring contains a basic nitrogen atom (pKa ~4.9).[12] Operating at a pH at least 2 units below the pKa (e.g., pH < 2.9) ensures the molecule is consistently in its protonated, more polar form. This minimizes peak tailing caused by interactions with residual silanols on the stationary phase and provides more reproducible retention times.

  • Temperature: Higher column temperatures decrease mobile phase viscosity, which lowers backpressure and generally reduces retention times.[10] It can also affect selectivity (the relative separation between two peaks), sometimes improving or worsening resolution.[13]

Conclusion and Best Practices

The successful separation of quinoline acrylate isomers by HPLC is an achievable but nuanced task that relies on a systematic approach to method development.

  • For Positional Isomers: A standard C18 column is typically sufficient. Separation is governed by subtle differences in hydrophobicity, which can be modulated by adjusting the organic modifier gradient.

  • For Enantiomers: A chiral stationary phase is mandatory. Method development involves screening different types of chiral columns and mobile phases to achieve adequate resolution.

  • Method Robustness: Consistent control over mobile phase pH, column temperature, and flow rate is critical for achieving reproducible retention times.[14] Any fluctuations in these parameters can lead to significant drift.[15]

This guide provides a foundational framework for researchers, scientists, and drug development professionals to develop and optimize HPLC methods for the critical task of separating quinoline acrylate isomers, ensuring the purity and quality of these important chemical entities.

References
  • Bories, C. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-3. [Link]

  • Scriba, G. K. E., et al. (2023). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality, 35(1), 70-81. [Link]

  • SIELC Technologies (2018). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Al-Sagar, A., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography B, 1179, 122857. [Link]

  • Bhushan, R., & Kumar, R. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Biomedical Chromatography, 31(7). [Link]

  • Khan, I., et al. (2022). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. [Link]

  • Chromatography Forum (2004). The Hydrophobicity and retention time of a compound. [Link]

  • Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. [Link]

  • Khan, I., et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Asian Journal of Chemistry, 36(6), 1334-1340. [Link]

  • Krokhin, O.V. (2002). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics, 1(4), 320-329. [Link]

  • Mant, C.T., & Hodges, R.S. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Separation Science (2024). Factors Impacting Chromatography Retention Time. [Link]

  • Altabrisa Group (2025). What Factors Influence HPLC Retention Time Precision?[Link]

  • PharmaGuideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Shimadzu (2025). Retention Time Fluctuations - Part 1. [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. [Link]

  • Element Lab Solutions (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Kerric, G., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(22), 4039-43. [Link]

  • Kerric, G., et al. (2005). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Scope and Limitations of the Reaction. ResearchGate. [Link]

  • Petrucci, V., et al. (2020). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 25(23), 5727. [Link]

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation Pattern of Methyl 3-(3-quinolinyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-quinolinyl)acrylate (CAS: N/A for specific isomer, generic quinoline acrylate class) is a critical intermediate in the synthesis of bioactive quinoline derivatives. Its mass spectrometric (MS) characterization is defined by a robust molecular ion (m/z 213 ) and a distinct fragmentation pathway driven by the stability of the quinoline core and the lability of the acrylate ester.

This guide provides an in-depth technical analysis of its Electron Ionization (EI) fragmentation pattern, comparing it directly with its phenyl analog, Methyl Cinnamate , to highlight the unique spectral contributions of the nitrogen heterocycle.

Key Diagnostic Ions:

  • m/z 213 (Molecular Ion, Radical Cation)

  • m/z 182 (Base Peak candidate: Loss of Methoxy)

  • m/z 154 (Vinyl-Quinoline Cation: Loss of Carbonyl)

Chemical Context & Structural Logic[1]

To interpret the mass spectrum accurately, one must understand the molecule's electronic environment. The compound consists of a quinoline ring (C₉H₇N) substituted at the 3-position with a methyl acrylate side chain (–CH=CH–COOCH₃).

  • Formula: C₁₃H₁₁NO₂

  • Molecular Weight: 213.23 g/mol

  • Resonance Stability: The aromatic quinoline ring acts as a charge stabilizer, often retaining the positive charge during fragmentation events.

Comparison of Alternatives

For structural elucidation, it is vital to distinguish this compound from its analogs.

FeatureMethyl 3-(3-quinolinyl)acrylateMethyl Cinnamate (Analog)
Core Structure Quinoline (Bicyclic, N-containing)Benzene (Monocyclic)
Molecular Weight 213 Da162 Da
Key Shift +51 Da (due to Pyridine ring fusion)Reference Standard
Polarity Higher (Basic Nitrogen)Lower (Neutral)

Experimental Methodology (SOP)

Reliable fragmentation data requires standardized acquisition parameters. The following protocol ensures reproducible spectra for quinoline acrylates.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[2]
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • GC Parameters:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temperature: 280°C (Splitless mode recommended for trace analysis; Split 1:50 for purity checks).

    • Temperature Program: Hold 80°C for 2 min; Ramp 15°C/min to 300°C; Hold 5 min.

  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV (Standard EI).[1]

    • Source Temperature: 230°C.

    • Transfer Line: 280°C.

    • Scan Range: m/z 40–400.

Fragmentation Analysis & Mechanism

The fragmentation of methyl 3-(3-quinolinyl)acrylate follows a "standard ester" pathway modified by the "aromatic stability" of the quinoline ring.

Primary Pathway: The Acrylate Cleavage
  • Molecular Ion (M⁺˙, m/z 213): The molecule ionizes primarily by removing an electron from the nitrogen lone pair or the aromatic

    
    -system. The molecular ion is typically intense due to the high stability of the fully conjugated system.
    
  • 
    -Cleavage (Loss of Methoxy, m/z 182): 
    The most favorable fragmentation is the cleavage of the bond adjacent to the carbonyl group (C–O bond). This results in the loss of a methoxy radical (
    
    
    
    , 31 Da).
    • Mechanism: Formation of a resonance-stabilized acylium ion.

    • Observation: This is often the Base Peak (100% relative abundance) or a major peak.[2]

  • Decarbonylation (Loss of CO, m/z 154): The acylium ion (m/z 182) ejects a neutral carbon monoxide molecule (CO, 28 Da).

    • Product: A vinyl-quinoline cation (

      
      ).
      
    • Stability: This ion is highly stabilized by resonance with the quinoline ring, making it a prominent feature of the spectrum.

Secondary Pathway: Ring Degradation
  • Loss of Acetylene/HCN (m/z 127/128): The ion at m/z 154 can further fragment.

    • Loss of C₂H₂ (26 Da): Yields m/z 128 (Naphthalene-like cation).

    • Loss of HCN (27 Da): Characteristic of quinolines, yielding m/z 127.

Comparative Data Table
Fragment Ion IdentityMethyl 3-(3-quinolinyl)acrylate (m/z)Methyl Cinnamate (m/z)Mass Shift (

)
Molecular Ion (M⁺) 213 162+51
[M - OCH₃]⁺ (Acylium) 182 131+51
[M - OCH₃ - CO]⁺ (Vinyl) 154 103+51
Aryl Cation (Phenyl/Quinolyl) 128 77+51

Note: The constant mass shift of +51 Da confirms the structural homology, where the phenyl ring (C₆H₅, 77 Da) is replaced by the quinolinyl ring (C₉H₆N, 128 Da).

Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation pathway, highlighting the transition from the molecular ion to the stable core fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 213 [Quinoline-CH=CH-COOCH3]+. Acylium Acylium Ion m/z 182 [Quinoline-CH=CH-C≡O]+ M_Ion->Acylium - OCH3 (31 Da) (Alpha-Cleavage) Vinyl Vinyl-Quinoline Cation m/z 154 [Quinoline-CH=CH]+ M_Ion->Vinyl - COOCH3 (59 Da) (Direct Ester Loss) Acylium->Vinyl - CO (28 Da) (Decarbonylation) Quinolyl Quinolinyl Cation m/z 128 [C9H6N]+ Vinyl->Quinolyl - C2H2 (26 Da) (Acetylene Loss) RingFrag Ring Fragmentation m/z 101 [Loss of HCN] Quinolyl->RingFrag - HCN (27 Da)

Caption: Stepwise EI-MS fragmentation pathway of methyl 3-(3-quinolinyl)acrylate showing the sequential loss of the ester functionality followed by side-chain degradation.

Interpretation Guide for Researchers

When analyzing an unknown sample suspected to be methyl 3-(3-quinolinyl)acrylate, look for this specific "Fingerprint Triad":

  • Check M+: Is there a clear peak at 213 ? (If 215, it might be the dihydro- analog; if 162, it is likely the phenyl analog).

  • Verify Ester Loss: Look for the 213

    
     182  transition. A loss of 31 is diagnostic for methyl esters.
    
  • Confirm Conjugation: The presence of 154 confirms the double bond is retained attached to the ring. If the peak was at 156, it would suggest a saturated ethyl chain.

Common Pitfalls:

  • Isomer Confusion: The 2-quinolinyl and 4-quinolinyl isomers will have nearly identical mass spectra. Differentiation between these isomers usually requires NMR spectroscopy (coupling constants of the vinyl protons) or careful retention time analysis, as MS alone is often insufficient for positional isomers of aromatic rings.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Methyl Cinnamate. National Institute of Standards and Technology.[3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • Zey, R. L., et al. (2010). "Mass spectra of 3(2H)-cinnolinone and 2-substituted derivatives." Journal of Heterocyclic Chemistry. [Link] (Provides comparative data on nitrogen-heterocycle fragmentation patterns).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl (E)-3-(3-quinolinyl)-2-propenoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the laboratory bench; it encompasses the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl (E)-3-(3-quinolinyl)-2-propenoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. By treating methyl (E)-3-(3-quinolinyl)-2-propenoate as a hazardous substance, based on the known properties of its parent compound, quinoline, we can ensure the safety of laboratory personnel and the protection of our environment.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a culture of safety and deep understanding within your research team.

Core Principle: Precautionary Hazardous Waste Classification

Given the absence of specific disposal data for methyl (E)-3-(3-quinolinyl)-2-propenoate, the foundational principle of our disposal strategy is to manage it as a hazardous waste. This approach is rooted in the "cradle-to-grave" philosophy of hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal.[1] This ensures the highest standards of safety and regulatory compliance are met. The known hazards of quinoline, a key structural component of this molecule, inform this cautious classification.[2][3]

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, it is imperative to establish a secure working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation or allergic reactions.[5][6]
Body Protection A laboratory coat. For handling larger quantities, a chemical-resistant apron is also recommended.To protect the body from accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dusts or aerosols.[1]To prevent inhalation of the compound, which may cause respiratory irritation.[4][7] All handling should ideally be performed within a certified chemical fume hood.[1][5]

An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the safe disposal of methyl (E)-3-(3-quinolinyl)-2-propenoate waste.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the cornerstones of safe chemical waste management.

  • Action: Clearly label all waste containing methyl (E)-3-(3-quinolinyl)-2-propenoate as "Hazardous Waste."

  • Causality: Accurate labeling prevents accidental mixing with incompatible chemicals, which could lead to violent reactions, the generation of toxic gases, or explosions.[1]

  • Action: Do not mix this waste stream with other chemical waste unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1]

  • Causality: Segregation ensures that the waste can be treated and disposed of using the most appropriate and safest method.

  • Action: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1][5]

  • Causality: Solid and liquid hazardous wastes often require different disposal pathways.

Step 2: Waste Collection and Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action: Use only approved hazardous waste containers that are chemically compatible with methyl (E)-3-(3-quinolinyl)-2-propenoate. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Causality: Incompatible container materials can degrade, leading to leaks and spills.

  • Action: Ensure the container is in good condition, with a securely fitting lid.

  • Causality: A secure lid prevents the release of vapors and protects against spills.

  • Action: Fill containers to no more than 80% of their capacity.

  • Causality: This ullage (headspace) allows for vapor expansion and reduces the risk of spills from overfilling.

  • Action: Affix a hazardous waste label to the container, clearly identifying the contents, including the full chemical name and any known hazards.

  • Causality: Proper labeling is a regulatory requirement and provides vital information for waste handlers.

Step 3: On-site Storage

Temporary storage of hazardous waste requires a designated and controlled environment.

  • Action: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Causality: Proper ventilation minimizes the concentration of any fugitive vapors.

  • Action: The storage area should be secure and accessible only to authorized personnel.

  • Causality: Controlled access prevents unauthorized handling and potential accidents.

  • Action: Store away from incompatible materials, heat sources, and direct sunlight.[8]

  • Causality: This minimizes the risk of reactions and degradation of the container or its contents.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted through certified channels.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Causality: EHS departments are trained and equipped to handle the transport and disposal of hazardous materials in compliance with all local, state, and federal regulations.[2][6]

  • Action: Do not, under any circumstances, dispose of methyl (E)-3-(3-quinolinyl)-2-propenoate in the regular trash or pour it down the drain. [5]

  • Causality: Improper disposal can lead to environmental contamination and may have toxic effects on aquatic life.[3][9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup.

    • Action: Cordon off the affected area to prevent the spread of contamination.

    • Action: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[6][10]

    • Action: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][10]

    • Action: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing.[5]

  • Large Spills:

    • Action: Evacuate the immediate area.

    • Action: Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of methyl (E)-3-(3-quinolinyl)-2-propenoate.

DisposalWorkflow Disposal Workflow for Methyl (E)-3-(3-quinolinyl)-2-propenoate cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures Start Waste Generation PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Solid & Liquid Waste FumeHood->Segregate Containerize Use Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated, Ventilated, & Secure Area Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS End Proper Disposal by Certified Vendor EHS->End SmallSpill Small Spill: Absorb, Collect, Decontaminate Spill->SmallSpill Minor LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Major

Sources

Personal protective equipment for handling methyl (E)-3-(3-quinolinyl)-2-propenoate

[1]

Executive Summary & Hazard Architecture

Methyl (E)-3-(3-quinolinyl)-2-propenoate is a functionalized quinoline derivative often utilized as a Michael acceptor in organic synthesis or a pharmacophore in medicinal chemistry.[1]

Unlike commodity chemicals with century-long toxicological baselines, this compound likely occupies the "Novel Organic Intermediate" category. As such, safety protocols must be derived from Structure-Activity Relationships (SAR) rather than relying solely on sparse specific toxicity data.

The Structural Hazard Profile:

  • Quinoline Moiety: Nitrogen-containing heterocycles are established irritants and potential mutagens. They possess high lipophilicity, facilitating dermal absorption.[1]

  • Acrylate Conjugation (2-propenoate): The

    
    -unsaturated carbonyl system acts as a Michael acceptor.[1] This reactivity profile correlates strongly with skin sensitization  (allergic contact dermatitis) and protein alkylation.[1]
    
  • Physical State: Likely a solid powder.[1] The primary vector of exposure is inhalation of particulates during weighing and dermal contact with solvated forms.

Core Directive: Treat this compound as a Sensitizer and Irritant (H315, H317, H319, H335) until definitive toxicology proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against the compound and common carrier solvents (e.g., DCM, DMF, DMSO).

Body AreaHazard VectorRecommended PPE SpecificationScientific Rationale
Respiratory Aerosolized particulates (Dust)N95 (US) / P2 (EU) Respirator (Minimum) Preferred:[1] Work inside a certified Fume Hood.[1][2]The solid phase generates micro-particulates during transfer.[1] Inhalation can trigger mucosal irritation or sensitization.[1]
Hand (Solid) Direct Contact (Powder)Nitrile Gloves (Min. thickness: 0.11 mm)Standard nitrile provides excellent barrier protection against dry organic solids.[1]
Hand (Solution) Permeation (Solvated)Double Gloving Protocol: Inner: Nitrile (0.11 mm) Outer: Nitrile (0.11 mm) or Laminate (if in DCM/THF)Quinoline derivatives in organic solvents have accelerated breakthrough times.[1] Double gloving creates a sacrificial outer layer.[1]
Ocular Projectiles / SplashChemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a complete seal.[1]
Dermal Deposition on clothingTyvek® Lab Coat (Disposable) or Cotton with ApronStandard cotton coats absorb liquids. Disposable non-woven fabrics prevent the "wicking" of hazardous solutions to the skin.[1]

Operational Workflow: Safe Handling Protocol

This protocol minimizes static charge buildup (common in esters) and aerosol generation.[1]

Phase A: Preparation & Weighing[1]
  • Engineering Control: All open-vessel manipulations must occur within a chemical fume hood with a face velocity of 0.3–0.5 m/s.

  • Static Mitigation: Use an antistatic gun or ionizer bar near the balance if the powder is fluffy/electrostatic.[1]

  • The "Boat-to-Flask" Transfer:

    • Tare a glass weighing boat (avoid plastic if static is high).[1]

    • Transfer the solid using a stainless steel spatula.[1]

    • Crucial Step: Do not dump the solid into the reaction flask.[1] Use a wide-mouth powder funnel to prevent rim contamination, which compromises the joint seal later.

Phase B: Reaction Monitoring
  • Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents enhance skin permeability, carrying the quinoline payload directly into the bloodstream.[1]

  • TLC/HPLC Sampling:

    • Use long-needle syringes to withdraw aliquots.[1]

    • Dispose of the needle immediately into a sharps container; do not recap.[1] Recapping is the #1 cause of puncture wounds in synthesis labs.[1]

Phase C: Spill Management[1]
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum.[1]

  • Solution Spill: Cover with an activated carbon-based absorbent pad to suppress vapor and bind the organic component.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop-Check" points that prevent exposure.

SafetyWorkflowStartSTART: Task DefinitionRiskAssessRisk Assessment:Solid vs. Solution?Start->RiskAssessSolidPathSolid Handling(Weighing/Transfer)RiskAssess->SolidPathPowderSolnPathSolution Handling(Reaction/Workup)RiskAssess->SolnPathDissolvedEngControl_SolidEngineering Control:Fume Hood RequiredSolidPath->EngControl_SolidPPE_SolidPPE:Nitrile + N95 + GogglesEngControl_Solid->PPE_SolidExecutionExecute ExperimentPPE_Solid->ExecutionSolventCheckCheck SolventPermeation DataSolnPath->SolventCheckPPE_SolnPPE:Double Gloves (Nitrile/Laminate)SolventCheck->PPE_SolnPPE_Soln->ExecutionDeconDecontamination:Solvent Wash -> Soap/WaterExecution->DeconDisposalDisposal:High-Temp IncinerationDecon->Disposal

Caption: Operational logic flow for handling Methyl (E)-3-(3-quinolinyl)-2-propenoate, differentiating between solid-state and solvated risks.

Disposal & Decontamination (Cradle-to-Grave)

Decontamination of Surfaces: Quinoline derivatives can be persistent.[1]

  • Primary Wash: Wipe surfaces with an ethanol-soaked tissue to solubilize organic residues.[1]

  • Secondary Wash: Follow with a detergent/water scrub to remove the film.[1]

  • Verification: Under UV light (365 nm), many quinoline derivatives fluoresce.[1] Use a UV lamp to inspect the fume hood sash and benchtop for invisible contamination.[1]

Waste Stream Classification:

  • Stream: Organic Chemical Waste (Non-Halogenated, unless halogenated solvents are used).[1]

  • Method: High-temperature incineration.[1]

  • Prohibition: Do NOT dispose of down the drain. The quinoline ring is toxic to aquatic life (Category Acute 2/Chronic 2) and disrupts microbial activity in water treatment plants.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. Retrieved February 25, 2026, from [Link]1]

  • PubChem. (2026).[1] Compound Summary: Quinoline Derivatives Toxicity Profile. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3][4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.